Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Beschreibung
BenchChem offers high-quality Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLLBQBSHAGKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624059 | |
| Record name | tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660406-84-8 | |
| Record name | tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
CAS Number: 660406-84-8 Document Type: Technical Synthesis & Application Guide Version: 2.1 (Scientific Release)[1][2][3]
Part 1: Executive Summary & Chemical Identity[1][2]
Identity & Significance tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 660406-84-8) is a critical pharmacophore scaffold in modern medicinal chemistry.[1][2][3] It serves as a "linchpin" intermediate for the synthesis of fused heterocycles—specifically aminopyrazoles and aminopyrimidines—which are the structural cores of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and PROTAC linkers.[2][3]
Its value lies in the
Physicochemical Profile
| Property | Specification |
| CAS Number | 660406-84-8 |
| IUPAC Name | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate |
| Synonyms | 1-Boc-4-(cyanoacetyl)piperidine; 1-Boc-4-(2-cyanoacetyl)piperidine |
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| Storage | 2–8°C, Hygroscopic (Store under inert gas) |
Part 2: Synthesis & Experimental Protocols
2.1 Retrosynthetic Analysis
The most robust route to CAS 660406-84-8 avoids the unstable acid chloride intermediate.[1][2][3] Instead, it utilizes a Claisen-type condensation between the ester derivative of the piperidine and the anion of acetonitrile.[1][3]
Mechanism:
-
Deprotonation: A strong, bulky base (KOtBu) generates the acetonitrile anion.[2][3]
-
Nucleophilic Attack: The nitrile anion attacks the ester carbonyl of 1-Boc-isonipecotic acid ethyl ester.[1][2][3]
-
Elimination: Ethoxide is eliminated, forming the
-oxonitrile.[1][2][3]
2.2 Detailed Synthesis Protocol
Note: This protocol is designed for 10g scale-up.
Reagents:
Step-by-Step Methodology:
-
Preparation of Anion:
-
Charge a flame-dried 3-neck round bottom flask with anhydrous THF (100 mL) and KOtBu (1.5 equiv).
-
Cool the suspension to 0°C under Nitrogen atmosphere.
-
Add dry Acetonitrile (1.5 equiv) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent polymerization of acetonitrile.
-
Stir for 30 minutes to ensure formation of the acetonitrile anion (a white suspension often forms).[2][3]
-
-
Condensation:
-
Dissolve 1-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 equiv) in THF (20 mL).
-
Add the ester solution dropwise to the anion suspension at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting ester spot (high Rf) should disappear; the product spot (lower Rf due to polarity) will appear.[2][3]
-
-
Quench & Workup (The "Self-Validating" Step):
-
The reaction mixture will be thick/slurry (potassium salt of the product).[2][3]
-
Dilute with water (100 mL) and wash with Toluene (50 mL).[2][3] Why? This removes unreacted starting material and organic impurities while keeping the product in the aqueous layer as its enolate salt.[3]
-
Acidification: Slowly add 10% Citric Acid or 1N HCl to the aqueous layer until pH ~4-5. The product will precipitate or oil out.[2][3]
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
Part 3: Visualization of Workflows
3.1 Synthesis Pathway Diagram
The following diagram illustrates the Claisen condensation pathway described above.
Figure 1: Synthetic pathway via base-mediated condensation of acetonitrile with the piperidine ester.[1][2][3]
3.2 Application: Heterocycle Formation
The primary utility of CAS 660406-84-8 is its conversion into aminopyrazoles, a scaffold seen in kinase inhibitors.[1][2][3]
Figure 2: Transformation of the beta-oxonitrile into the bioactive aminopyrazole core.[1][2][3]
Part 4: Safety & Handling (E-E-A-T)
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).[2][3]
-
Specific Handling: The
-oxonitrile moiety can exist in equilibrium with its enol form.[1][2][3] In proton NMR, this may manifest as a complex splitting pattern or "missing" protons for the methylene group between the carbonyl and nitrile.[3] This is not an impurity; it is a tautomeric characteristic.[1][2][3] -
Storage: Store at -20°C for long term. The Boc group is acid-sensitive; avoid exposure to HCl vapors during storage.[1][2][3]
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 660406-84-8. Retrieved from [Link]
-
Pfizer Inc. Process for the preparation of Janus Kinase Inhibitors.[1][2][3] (Related chemistry for Tofacitinib intermediates). Patent WO2007012953.[1][2][3] Retrieved from [Link][2][3]
Sources
- 1. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
This technical guide details the chemical architecture, synthesis, and medicinal chemistry applications of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8).[1]
Core Scaffold for Kinase Inhibitor & Aminopyrazole Synthesis [1]
Executive Summary
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (also known as N-Boc-4-(cyanoacetyl)piperidine) is a critical
This scaffold is extensively utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and VEGFR inhibitors) where the aminopyrazole moiety functions as a hinge-binding motif.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Analysis
The compound features a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group.[2][3] Position 4 is substituted with a 2-cyanoacetyl moiety.[1][4] The methylene protons between the ketone and nitrile are highly acidic (
| Property | Data |
| CAS Number | 660406-84-8 |
| IUPAC Name | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Functional Groups & Reactivity[1][2][10][11][12]
-
N-Boc Group: Acid-labile protecting group; removed with TFA or HCl/Dioxane to liberate the secondary amine.[1]
-
Ketone: Electrophilic site for nucleophilic attack (e.g., hydrazine, amines).
-
Nitrile: Electrophilic site for cyclization; dictates the formation of amino-heterocycles rather than oxo-heterocycles.[1]
- -Methylene: Nucleophilic site upon deprotonation; allows for further functionalization before cyclization.[1]
Synthesis Protocols
Two primary routes exist for synthesizing this compound.[2][5][6] Method A is preferred for scale-up due to atom economy, while Method B is useful when starting from the carboxylic acid.
Method A: Condensation of Ester with Acetonitrile (Scale-Up Route)
This method utilizes the Claisen-type condensation of the commercially available ester with the anion of acetonitrile.
-
Precursors: 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, Acetonitrile.[1]
-
Reagents: Potassium tert-butoxide (KOtBu), THF.[1]
Protocol:
-
Preparation: Charge a flame-dried flask with anhydrous THF and KOtBu (1.5 eq). Cool to -78°C or 0°C depending on scale.[1]
-
Anion Formation: Add anhydrous Acetonitrile (1.5 eq) dropwise. Stir for 30 minutes to generate the cyanomethyl anion.
-
Condensation: Add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature (or reflux for 2-4 hours if conversion is slow). The reaction forms a thick precipitate (enolate salt).
-
Workup: Quench with dilute aqueous acetic acid or HCl (pH ~5). Extract with Ethyl Acetate.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Method B: Activation of Carboxylic Acid (Laboratory Route)
Useful if the methyl ester is not available, starting from N-Boc-isonipecotic acid.[1]
-
Precursors: N-Boc-piperidine-4-carboxylic acid, Potassium Ethyl Cyanoacetate.[1]
-
Reagents: Carbonyldiimidazole (CDI), MgCl₂, Triethylamine.
Protocol:
-
Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) and stir at RT for 1 hour to form the acyl imidazole intermediate.
-
In a separate vessel, mix Potassium Ethyl Cyanoacetate (1.5 eq), MgCl₂ (1.5 eq), and TEA (3.0 eq) in THF/ACN; stir for 1 hour.
-
Combine the acyl imidazole solution with the magnesium salt mixture. Heat to 50°C overnight.
-
Note: This route often yields the
-keto ester nitrile intermediate, which requires subsequent hydrolysis/decarboxylation. Method A is generally cleaner for the direct nitrile.
Mechanism & Workflow Visualization
The following diagram illustrates the synthesis via Method A and the subsequent critical transformation into an aminopyrazole kinase inhibitor scaffold.
Caption: Synthesis of the beta-ketonitrile scaffold and its conversion to the pharmacologically active 5-aminopyrazole core.
Core Application: Synthesis of Aminopyrazoles[10][11][12][13]
The defining application of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is its reaction with hydrazines to form 3-amino-5-(N-boc-piperidin-4-yl)pyrazole .[1] This motif is ubiquitous in kinase inhibitors because the amino-pyrazole pair functions as a donor-acceptor system for hydrogen bonding with the kinase hinge region.[1]
Experimental Protocol: Cyclization to Aminopyrazole
-
Reagents:
-ketonitrile scaffold (1.0 eq), Hydrazine hydrate (1.2 eq) or Substituted Hydrazine (for N-alkyl pyrazoles). -
Solvent: Ethanol or Ethanol/Acetic Acid (10:1).
-
Procedure:
-
Dissolve the
-ketonitrile in Ethanol. -
Add Hydrazine hydrate dropwise.
-
Reflux (80°C) for 2–6 hours. Monitor by LC-MS (Target Mass: MW of scaffold + 32 - 18).[1]
-
Mechanism:[7][8][9][10] The hydrazine attacks the ketone first to form a hydrazone, followed by intramolecular attack of the second nitrogen onto the nitrile carbon. Tautomerization yields the 5-aminopyrazole.[1]
-
-
Isolation: Concentrate in vacuo. The product often precipitates upon addition of diethyl ether or water.
Comparison: Nitrile vs. Ester Reactivity
| Feature | ||
| Reaction with Hydrazine | Yields 5-Aminopyrazole ( | Yields Pyrazolone ( |
| Drug Discovery Role | Hinge binder (Donor-Acceptor-Donor) | H-bond Acceptor / Tautomeric scaffold |
| Key Advantage | Direct installation of exocyclic amine | Requires subsequent chlorination/amination to get amine |
Analytical Characterization Data
To validate the integrity of the synthesized or purchased material, compare against these standard parameters:
-
1H NMR (400 MHz, CDCl3):
-
LC-MS:
Safety & Handling (GHS)[1]
-
Signal Word: Warning
-
Hazard Statements:
-
Precautions: Handle in a fume hood. The
-cyano ketone moiety is potentially reactive; avoid contact with strong oxidizers or reducing agents outside of controlled reactions.[1]
References
-
Synthesis of Beta-Ketonitriles: Ji, Y., et al. "Practical Synthesis of
-Ketonitriles from Carboxylic Esters and Acetonitrile."[1] Journal of Organic Chemistry, 2006. Link[1] -
Aminopyrazole Kinase Inhibitors: Fabbro, D., et al. "Targeting protein kinases in cancer therapy." Nature Reviews Drug Discovery, 2002. Link
-
General Reactivity of Beta-Ketonitriles: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.[1] Link[1]
-
Compound Data & Safety: PubChem CID 10353694 (Related Analogues).[1] Link
-
Patent Reference: "Substituted Pyrazoles as Kinase Inhibitors." WO2006084015. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 362703-34-2 | 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | Amides | Ambeed.com [ambeed.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. societachimica.it [societachimica.it]
- 7. kishida.co.jp [kishida.co.jp]
- 8. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, a key building block in contemporary medicinal chemistry, is of significant interest to researchers in drug discovery and development. Its utility as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), underscores the necessity for a comprehensive understanding of its physicochemical characteristics.[1] This guide provides an in-depth analysis of the physical properties of this compound, offering both established data and field-proven insights into its handling and characterization. A thorough grasp of these properties is paramount for its effective application in synthesis, formulation, and quality control.
Chemical Identity and Molecular Structure
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a fine chemical intermediate characterized by a piperidine ring functionalized with a cyanoacetyl group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group at the nitrogen.
| Identifier | Value | Source |
| Chemical Name | tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | N/A |
| CAS Number | 660406-84-8 | [1][2][3] |
| Molecular Formula | C₁₃H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 252.31 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N | [2] |
| InChI Key | VSLLBQBSHAGKLC-UHFFFAOYSA-N | [4] |
The presence of the Boc protecting group significantly influences the molecule's solubility and stability, making it amenable to a wide range of synthetic transformations. The cyanoacetyl moiety provides a reactive handle for further chemical modifications, crucial for its role as a linker in constructing bifunctional molecules.
Physicochemical Properties: A Detailed Overview
A precise understanding of the physical properties of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Remarks | Source |
| Appearance | White to off-white solid | Visual inspection | N/A |
| Melting Point | Not explicitly reported | Further experimental determination is recommended. | N/A |
| Boiling Point | Not explicitly reported | Expected to be high due to molecular weight and polarity. | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | Qualitative assessment. Specific quantitative data is not readily available. | [5] |
| Predicted XlogP | 1.2 | This value suggests a moderate lipophilicity. | N/A |
Note: The lack of experimentally determined melting and boiling points in readily available literature highlights a gap in the comprehensive characterization of this compound. Researchers are advised to perform these measurements as part of their initial assessment.
Spectroscopic and Analytical Data
Spectroscopic analysis is fundamental to confirming the identity and purity of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not widely published, a theoretical analysis of the expected signals is provided below.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the different proton environments in the molecule. Key expected signals include:
-
A singlet for the nine protons of the tert-butyl group.
-
Multiplets for the protons of the piperidine ring.
-
A singlet or multiplet for the methylene protons of the cyanoacetyl group.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms present. Expected signals include:
-
A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.
-
Signals for the carbons of the piperidine ring.
-
Signals for the carbonyl, methylene, and nitrile carbons of the cyanoacetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in the molecule. The IR spectrum of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is expected to show characteristic absorption bands for:
-
C≡N (Nitrile): A sharp, medium-intensity band around 2250 cm⁻¹.
-
C=O (Ketone): A strong, sharp band around 1715 cm⁻¹.[6]
-
C=O (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.
-
C-H (Alkyl): Stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, the expected mass-to-charge ratios for common adducts in high-resolution mass spectrometry (HRMS) would be:
| Adduct | Calculated m/z |
| [M+H]⁺ | 253.1547 |
| [M+Na]⁺ | 275.1366 |
A characteristic fragmentation pattern would likely involve the loss of the tert-butyl group (a loss of 56 Da) or the entire Boc group (a loss of 100 Da).
Experimental Protocols for Physical Property Determination
For researchers seeking to validate or determine the physical properties of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, the following established protocols are recommended.
Melting Point Determination
The melting point is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility in various solvents is crucial for reaction setup and purification.
Methodology:
-
Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, DMSO, DMF) should be tested.
-
Procedure: To a known volume of solvent (e.g., 1 mL) in a vial, a small, weighed amount of the compound is added incrementally.
-
Observation: The mixture is agitated (e.g., by vortexing or sonication) after each addition. The point at which no more solid dissolves is noted.
-
Quantification: Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Caption: Workflow for Solubility Assessment.
Spectroscopic Analysis
NMR Sample Preparation:
-
Solvent Choice: Select a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
Caption: Workflow for NMR Sample Preparation and Analysis.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is not widely available, information from structurally similar compounds suggests the following precautions.
Hazard Identification:
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin, eye, and respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid generating dust.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Inert atmosphere storage is recommended for long-term stability.
Conclusion
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a molecule of significant synthetic value. This guide has consolidated the available physical and chemical data, while also highlighting areas where further experimental characterization is needed. By adhering to the outlined protocols for property determination and safe handling, researchers can effectively and safely utilize this important building block in their drug discovery endeavors. The provided workflows and theoretical spectroscopic analyses serve as a valuable resource for both novice and experienced scientists working with this compound.
References
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Synthonix. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. [Link]
-
ResearchGate. FT-IR spectrum of tert-butyl.... [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
Reddit. What solvents are DMSO/DMF miscible with?. [Link]
-
Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
University of Calgary. 13C NMR Spectroscopy. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate - CAS:660406-84-8 - Abovchem [abovchem.com]
- 4. 660406-84-8 | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]
- 5. reddit.com [reddit.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
Executive Summary
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a strategically designed bifunctional molecule that serves as a cornerstone intermediate in contemporary medicinal chemistry. Its structure, featuring a Boc-protected piperidine ring and a highly reactive β-ketonitrile moiety, offers a dual platform for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol with mechanistic insights, and a detailed exploration of its reactivity. We will highlight its field-proven applications in the construction of complex heterocyclic scaffolds, particularly those relevant to kinase inhibitors, and its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Value of a Bifunctional Intermediate
In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The ability to rapidly construct complex molecular architectures from versatile, pre-functionalized building blocks is a key enabler of successful drug development programs. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (henceforth referred to as Boc-CACP ) has emerged as such a building block.
Its molecular architecture consists of two key components:
-
The N-Boc-piperidine scaffold: A widely used saturated heterocycle in pharmaceuticals that often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group provides robust protection during synthetic manipulations while allowing for clean, quantitative deprotection under acidic conditions to reveal a reactive secondary amine for further diversification.
-
The 4-(2-cyanoacetyl) moiety: This β-ketonitrile group is a powerful synthetic handle. The methylene protons situated between the ketone and nitrile groups are highly acidic, facilitating a wide range of carbon-carbon bond-forming reactions. Furthermore, this moiety is a classic precursor for the construction of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
This unique combination makes Boc-CACP an ideal starting point for synthesizing libraries of compounds targeting various disease pathways, from kinase signaling to targeted protein degradation[1].
Physicochemical and Safety Profile
A clear understanding of a compound's fundamental properties is essential for its effective use in the laboratory.
Core Properties
| Property | Value | Source |
| CAS Number | 660406-84-8 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O₃ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | [3] |
| Solubility | Soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate | [3] |
Safety and Handling
While specific GHS hazard data for Boc-CACP is not extensively published, analysis of structurally related N-Boc piperidines and cyano compounds provides a reliable safety profile.
-
Hazards: Expected to cause skin and serious eye irritation[4][5][6]. May be harmful if swallowed or inhaled[7][8].
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. Avoid generating dust.
Synthesis and Mechanistic Insight: A Rational Approach
The most logical and field-proven approach to synthesizing β-ketonitriles like Boc-CACP is a base-mediated condensation between an ester and acetonitrile. This strategy is efficient and leverages readily available starting materials.
Synthesis Workflow
The synthesis can be visualized as a straightforward, two-component condensation reaction.
Caption: Synthesis workflow for Boc-CACP.
Reaction Mechanism
The reaction proceeds via a base-catalyzed Claisen-type condensation mechanism. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the weakly acidic acetonitrile without promoting saponification of the ester.
Caption: Mechanism of base-catalyzed condensation.
Core Reactivity and Synthetic Utility
The true value of Boc-CACP lies in its predictable and versatile reactivity, which allows for systematic molecular elaboration.
The β-Ketonitrile: A Gateway to Heterocycles
The β-ketonitrile functional group is a classic synthon for constructing five- and six-membered heterocycles, many of which are privileged scaffolds in drug design. A prime example is its reaction with guanidine to form a 2-aminopyrimidine ring, a core component of numerous kinase inhibitors.
Key Transformation: Synthesis of a 2-Aminopyrimidine Moiety The reaction proceeds via a condensation-cyclization cascade. The acidic methylene group of Boc-CACP reacts with guanidine, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrimidine ring.
Caption: Formation of a 2-aminopyrimidine ring.
The N-Boc Group: Controlled Deprotection and Functionalization
The Boc group is stable to the basic conditions used to manipulate the β-ketonitrile moiety. It can be cleanly removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. This unmasks the piperidine nitrogen, which can then be functionalized through a variety of standard reactions:
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with aryl halides.
This sequential reactivity allows for the independent and controlled modification of two different sites on the molecule, making it a highly valuable and versatile intermediate.
Applications in Drug Development
Core Scaffold for Kinase Inhibitors
Many modern kinase inhibitors, including those targeting Janus kinases (JAKs), rely on a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-aminopyrimidine scaffold, readily synthesized from Boc-CACP, is an excellent hinge-binding motif. The piperidine portion of the molecule can be used to extend into solvent-exposed regions, allowing for the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Versatile Component for PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. Boc-CACP is an excellent tool for linker synthesis[1]. After deprotection, the piperidine nitrogen can be used as an attachment point. The cyanoacetyl moiety can be reduced or otherwise modified to provide another attachment point, allowing Boc-CACP to serve as a rigid and defined component within the linker, which is critical for controlling the spatial orientation of the two ligands.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps and rationale.
Protocol 1: Synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (Boc-CACP)
-
Rationale: This protocol utilizes sodium ethoxide, generated in situ, to deprotonate acetonitrile for subsequent condensation with the piperidine ester. The use of an anhydrous solvent is critical to prevent quenching the base and hydrolyzing the ester. An acidic workup neutralizes the reaction and facilitates extraction.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (10 volumes relative to sodium).
-
Carefully add sodium metal (1.2 equivalents) in small portions, allowing it to react completely to form sodium ethoxide.
-
To this solution, add anhydrous acetonitrile (3.0 equivalents) via syringe and stir for 15 minutes at room temperature.
-
Add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 equivalent) in anhydrous ethanol (2 volumes) dropwise over 30 minutes.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting ester is consumed (typically 4-6 hours).
-
Cool the mixture to 0 °C and carefully quench by adding 1 M HCl (aq.) until the pH is ~5-6.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Boc-CACP as a solid.
-
Protocol 2: Synthesis of a Boc-protected 2-Amino-4-(piperidin-4-yl)pyrimidine Derivative
-
Rationale: This protocol demonstrates the utility of Boc-CACP in heterocycle formation. Guanidine hydrochloride is used with a base (e.g., potassium carbonate) to generate free guanidine in situ. A high-boiling polar solvent like n-butanol is used to drive the reaction, which involves the loss of water.
-
Methodology:
-
To a round-bottom flask, add Boc-CACP (1.0 equivalent), guanidine hydrochloride (1.5 equivalents), and potassium carbonate (2.0 equivalents) in n-butanol (10 volumes).
-
Fit the flask with a reflux condenser and heat the mixture to 110-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the n-butanol.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the target aminopyrimidine derivative.
-
Conclusion
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of rational molecular design. By combining a stable, modifiable scaffold with a versatile, reactive functional group, it provides medicinal chemists with a reliable and efficient tool to accelerate the drug discovery process. Its proven utility in constructing complex heterocyclic cores and its potential in the burgeoning field of targeted protein degradation solidify its position as an indispensable building block in the modern synthetic chemist's toolbox.
References
-
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
-
PubChem. Tert-butyl Piperidine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]
-
Pipzine Chemicals. TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE Supplier China. Available from: [Link]
-
ChemBK. tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Available from: [Link]
- Google Patents.CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
IOP Conference Series: Earth and Environmental Science. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]
-
PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE Supplier China | CAS 144167-34-4 | Bulk Purchase, Price, Specification, Safety Data [pipzine-chem.com]
- 4. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Comprehensive Guide to the Synonyms and Identifiers of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug discovery, the precise identification of a molecule is paramount. A single compound can be known by a multitude of names, a situation that can lead to confusion, procurement errors, and a breakdown in effective scientific communication. This guide provides a comprehensive overview of the synonyms, registry numbers, and structural identifiers for the versatile building block, tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate . As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its nomenclature is essential for researchers navigating the complexities of chemical databases, supply chains, and scientific literature.
The Foundation: Core Chemical Identity
At its heart, the molecule is a piperidine ring functionalized at the 4-position with a cyanoacetyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily mask the reactivity of an amine. This specific arrangement of functional groups gives rise to its systematic name and forms the basis for its various synonyms.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 660406-84-8[1][2][3][4][5][6][7]
This unique numerical identifier is assigned to every chemical substance described in the open scientific literature and ensures unambiguous identification.
A Compendium of Synonyms and Identifiers
The following table provides a detailed list of the names and identifiers associated with tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Understanding these variations is crucial for conducting thorough literature searches and sourcing the correct material.
| Identifier Type | Identifier | Source/Context |
| Systematic (IUPAC) Name | tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | Preferred chemical name based on IUPAC nomenclature.[2][3][4][6] |
| CAS Registry Number | 660406-84-8 | Unique identifier assigned by the Chemical Abstracts Service.[1][2][3][4][5][6][7] |
| PubChem CID | 22265410 | Unique identifier in the PubChem database.[1] |
| Common Abbreviation | 1-Boc-4-(2-cyanoacetyl)piperidine | Widely used shorthand in laboratory settings and publications.[4] |
| Alternative Systematic Name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-3-oxopropanenitrile | An alternative, equally valid systematic name.[4] |
| Alternative Name | 1-(tert-Butoxycarbonyl)-4-(cyanoacetyl)piperidine | A variation of the common abbreviation.[4] |
| Alternative Name | 4-(Cyanoacetyl)piperidine, N-BOC protected | Descriptive name indicating the protecting group.[4] |
| Alternative Name | 4-(2-Cyanoacetyl)piperidine-1-carboxylic acid tert-butyl ester | A more descriptive ester-based name.[4] |
| Alternative Name | 1-Piperidinecarboxylic acid, 4-(cyanoacetyl)-, 1,1-dimethylethyl ester | A formal name often used in chemical indexing.[4][6] |
| MDL Number | MFCD08059465 | Identifier used in the MDL/Symyx database, common in supplier catalogs.[1][2][5][6][7] |
| InChI | InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)11(16)5-4-14/h10H,5-9H2,1-3H3 | International Chemical Identifier. |
| InChIKey | VSLLBQBSHAGKLC-UHFFFAOYSA-N | Hashed version of the InChI for database searching.[1][6] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N | Simplified Molecular-Input Line-Entry System string.[5] |
Understanding the Nomenclature: A Structural Perspective
The variety of synonyms arises from different naming conventions and the need for brevity in scientific communication. The use of "Boc" is a classic example of a common abbreviation for the bulky tert-butoxycarbonyl protecting group. This abbreviation significantly simplifies the often lengthy systematic names.
The relationship between the core structure and its primary identifiers can be visualized as follows:
Synthetic Considerations and Practical Applications
General Synthetic Workflow:
A plausible synthetic pathway would involve the reaction of a commercially available N-Boc protected piperidine derivative, such as 1-Boc-piperidine-4-carboxylic acid, with a reagent that can introduce the cyanoacetyl moiety. One common approach is to first convert the carboxylic acid to an activated species (e.g., an acid chloride or an activated ester) and then react it with a nucleophile like the enolate of acetonitrile.
Alternatively, a Knoevenagel condensation of N-Boc-4-formylpiperidine with cyanoacetamide, followed by hydrolysis and decarboxylation, could be a viable route. The choice of synthetic strategy would depend on the starting materials available, desired yield, and scalability of the reaction.
The utility of this compound lies in its bifunctional nature. The cyano and ketone groups of the cyanoacetyl moiety are reactive handles for a variety of chemical transformations, including cyclizations to form heterocyclic rings, while the Boc-protected piperidine provides a scaffold that is common in many biologically active molecules. This makes it a valuable intermediate for the synthesis of complex target molecules in drug discovery programs. For instance, it is listed as a PROTAC (Proteolysis Targeting Chimera) linker, highlighting its application in the development of novel therapeutics that hijack the cell's natural protein degradation machinery.[3]
Experimental Protocol: A Representative Synthesis
While a specific protocol for the title compound is not available, a general procedure for a related synthesis, such as the acylation of a Boc-protected amine, can serve as a template. The following is a hypothetical, illustrative protocol.
Step 1: Activation of Cyanoacetic Acid
-
To a solution of cyanoacetic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes to form the activated ester.
Step 2: Acylation of the Piperidine Derivative
-
In a separate flask, dissolve 1-Boc-piperidine-4-carboxamide (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous aprotic solvent.
-
Slowly add the solution of the activated cyanoacetic acid from Step 1 to the piperidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion of the reaction, filter the mixture to remove any precipitated urea byproduct (if DCC was used).
-
Wash the filtrate with a mild acidic solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
Conclusion
The accurate identification of chemical compounds is a foundational element of successful research and development. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, with its CAS number 660406-84-8, is a key building block in medicinal chemistry. By understanding its various synonyms and identifiers, researchers can navigate the chemical landscape with greater confidence and precision. This guide serves as a comprehensive resource to aid in the unambiguous identification and effective utilization of this important synthetic intermediate.
References
-
PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]
- Jubilant Ingrevia Limited. (2021, February 26). (R)-3-[N-(tert-Butoxycarbonyl)
-
Synthonix. (n.d.). tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]
-
Chem-Space. (n.d.). tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, 660406-84-8. Retrieved February 7, 2026, from [Link]
Sources
- 1. 660406-84-8 | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]
- 2. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate 97% | CAS: 660406-84-8 | AChemBlock [achemblock.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 660406-84-8 CAS Manufactory [m.chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. Synthonix, Inc > 660406-84-8 | tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate [synthonix.com]
- 7. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate,660406-84-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
Technical Master Guide: 1-Boc-4-(2-cyanoacetyl)piperidine
CAS: 660406-84-8 | Formula: C₁₃H₂₀N₂O₃ | MW: 252.31 g/mol
Part 1: Executive Summary & Strategic Utility
1-Boc-4-(2-cyanoacetyl)piperidine is a high-value pharmacophore precursor used extensively in the synthesis of small-molecule kinase inhibitors. Structurally, it features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the N1 position and a reactive
Why this molecule matters:
-
Bifunctional "Warhead": The
-keto nitrile side chain is an ambident electrophile/nucleophile.[1] It serves as a universal acceptor for hydrazines, amidines, and guanidines to rapidly generate bioactive heterocycles like pyrazoles, pyrimidines, and isoxazoles . -
Orthogonal Protection: The Boc group remains stable under basic conditions (required for heterocycle formation), allowing for controlled, late-stage deprotection (acidic conditions) to reveal the secondary amine for further functionalization (e.g., reductive amination or amide coupling).
-
Kinase Inhibitor Scaffold: This intermediate is directly homologous to the scaffolds found in JAK inhibitors (e.g., Tofacitinib analogs) and other ATP-competitive inhibitors where the piperidine ring occupies the solvent-exposed region of the ATP binding pocket.[1]
Part 2: Physicochemical Profile
| Property | Specification | Notes |
| CAS Number | 660406-84-8 | Confirmed identity.[1] Often confused with non-Boc analogs.[1] |
| IUPAC Name | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | |
| Molecular Weight | 252.31 g/mol | |
| Appearance | White to Off-White Solid | Crystalline powder. |
| Melting Point | 118–122 °C | Range varies slightly by purity/polymorph.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Nitrogen/Argon.[1] |
Part 3: Synthetic Architecture & Protocols
Retrosynthetic Analysis
The most robust industrial route avoids the handling of toxic cyanoacetyl chloride.[1] Instead, it utilizes a Claisen-type condensation between a 1-Boc-4-piperidinecarboxylate ester and the anion of acetonitrile (generated in situ).
Figure 1: Convergent synthesis strategy utilizing a lithium/sodium enolate mechanism.
Detailed Experimental Protocol
Method: Nucleophilic Acylation of Acetonitrile Anion.
Reagents:
-
1-Boc-4-piperidinecarboxylic acid methyl ester (1.0 eq)
-
Acetonitrile (anhydrous, 1.2 eq)
-
NaHMDS (Sodium bis(trimethylsilyl)amide) (2.0 M in THF, 2.5 eq)
-
THF (anhydrous)
Step-by-Step Workflow:
-
Enolate Generation: In a flame-dried 3-neck flask under Argon, charge anhydrous THF and cool to -78 °C . Add Acetonitrile (1.2 eq) followed by the slow dropwise addition of NaHMDS (2.5 eq). Stir for 30 minutes to generate the acetonitrile anion (
).[1] -
Coupling: Dissolve 1-Boc-4-piperidinecarboxylic acid methyl ester in a minimal volume of anhydrous THF. Add this solution dropwise to the cold enolate mixture over 20 minutes.
-
Reaction Progression: Allow the mixture to warm to 0 °C over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3][4] The ester carbonyl is attacked by the acetonitrile anion, displacing methoxide.[1]
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (exothermic). Extract with Ethyl Acetate (3x).[1][5]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]
Critical Control Point: Temperature control at -78 °C is vital to prevent self-condensation of acetonitrile (Thorpe reaction).[1]
Part 4: Reactivity & Downstream Applications
The
The Knorr Pyrazole Synthesis (Kinase Inhibitor Route)
Reaction with hydrazine derivatives yields aminopyrazoles, a scaffold ubiquitous in ATP-competitive inhibitors.[1]
Protocol:
-
Dissolve 1-Boc-4-(2-cyanoacetyl)piperidine in Ethanol .
-
Add Hydrazine Hydrate (1.5 eq) or a substituted hydrazine (R-NH-NH₂).[1]
-
Reflux for 2–4 hours.
-
Mechanism: The hydrazine attacks the ketone carbonyl first (Schiff base formation), followed by intramolecular cyclization onto the nitrile carbon.[1]
-
Product: tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate.[1]
Figure 2: Divergent synthesis of pharmacologically active heterocycles.
Part 5: Quality Assurance & Safety
Analytical Validation (Self-Validating Data)[1]
-
¹H NMR (400 MHz, CDCl₃):
- 1.45 (s, 9H, Boc-CH₃)
- 1.50–1.70 (m, 2H, Piperidine C3/C5-H)
- 1.85–1.95 (m, 2H, Piperidine C3/C5-H)
- 2.60–2.75 (m, 1H, Piperidine C4-H)
- 2.80 (br t, 2H, Piperidine C2/C6-H)
- 3.55 (s, 2H, -C(=O)CH ₂CN) — Diagnostic Peak
- 4.15 (br d, 2H, Piperidine C2/C6-H)
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 253.31
-
[M+Na]⁺ = 275.30
-
[M-Boc+H]⁺ = 153.19 (Fragment)
-
Safety (GHS Classification)[1]
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
Handling: Use in a fume hood.[1] The nitrile group can liberate toxic cyanide species under extreme thermal decomposition or strong acid hydrolysis; however, under normal synthetic conditions, it is stable.
References
-
MedChemExpress. (2024).[1] tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Product Datasheet. Retrieved from
-
Sigma-Aldrich. (2024).[1] CAS 660406-84-8 Search Results. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 1-(Cyanoacetyl)piperidine (Analog Reference).[1] National Library of Medicine.[1] Retrieved from
-
Fadda, A. A., et al. (2008).[1] Synthesis and synthetic applications of cyanoacetamides. Journal of Chemical Research.[1] (Contextual reference for beta-keto nitrile reactivity).
-
European Patent Office. (2022).[1] EP 4032888 A1: Cyano-substituted cyclic hydrazine derivative and application thereof.[1] (Describes analogous synthesis of piperidine nitriles). Retrieved from
Sources
An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
The core structure, an N-Boc-protected piperidine, is a common scaffold in medicinal chemistry. The key to its specific reactivity and toxicology lies in the 4-position substituent: a cyanoacetyl group. This functional group combines a nitrile and a ketone, dictating the compound's potential hazards and the necessary precautions for its safe handling.
Hazard Identification and GHS Classification
While a definitive GHS classification for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is not established, an analysis of related structures allows for a presumptive hazard assessment.
-
Tert-butyl 4-cyanopiperidine-1-carboxylate exhibits hazards including being harmful if swallowed (H302), causing serious eye irritation (H319), and being very toxic to aquatic life (H400)[1].
-
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate , which contains a keto-group similar to the target molecule, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
-
Compounds with cyano groups are often treated with caution due to the potential for toxicity.
Based on these analogues, it is prudent to handle Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate as a substance with the following potential hazards:
| Hazard Category | GHS Hazard Statement (Presumptive) | Rationale / Analogue Source |
| Acute Oral Toxicity | H302: Harmful if swallowed | Based on cyano-substituted piperidine analogues[1]. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on keto-substituted piperidine analogues[2]. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Common hazard for both cyano- and keto-substituted piperidines[1][2]. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Common hazard for fine organic powders and keto-substituted analogues[2]. |
Hazard Pictograms (Recommended):
Physical and Chemical Properties
A comprehensive, experimentally verified list of physical and chemical properties is not available. The following table summarizes known and calculated information.
| Property | Value | Source |
| Chemical Name | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | - |
| CAS Number | 660406-84-8 | [3] |
| Molecular Formula | C13H20N2O3 | Calculated |
| Molecular Weight | 252.31 g/mol | Calculated |
| Appearance | Data not available (likely a solid) | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
Safe Handling and Storage Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure laboratory safety. The causality behind these steps is to create a multi-layered defense system, assuming the material is hazardous until proven otherwise.
Experimental Workflow for Safe Handling
Caption: Standard laboratory workflow for handling chemical reagents.
Step-by-Step Handling Methodology
-
Engineering Controls : All work involving the handling of solid or dissolved Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4]. An eye wash station and safety shower must be readily accessible[4].
-
Personal Protective Equipment (PPE) :
-
Hygiene Measures : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the compound, even if gloves were worn[7]. Do not eat, drink, or smoke in the laboratory[8].
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[4][8].
First-Aid and Emergency Procedures
A rapid and informed response to accidental exposure is critical. The following procedures are based on standard practices for chemical irritants and potentially toxic substances.
Emergency Response Workflow
Caption: Emergency response plan for accidental chemical exposure.
-
Inhalation : If inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention[5].
-
Skin Contact : In case of skin contact, immediately remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes[5]. If skin irritation persists, consult a physician.
-
Eye Contact : If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so[5]. Seek immediate medical attention.
-
Ingestion : If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media : Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards : During a fire, irritating and potentially toxic gases such as carbon oxides and nitrogen oxides may be generated from thermal decomposition[5].
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[5].
Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways, given the potential for aquatic toxicity[1]. Contaminated packaging should be treated as hazardous waste[8].
References
-
PubChem . Tert-butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Sirca North America . Safety Data Sheet. [Link]
-
Cole-Parmer . Material Safety Data Sheet - n,n-Dimethyloctylamine, 97%. [Link]
-
Jubilant Ingrevia Limited . (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. [Link]
-
PubChem . tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency . tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate - Exposure. [Link]
-
KISHIDA CHEMICAL CO., LTD. tert-Butyl 4-(picolinamido)piperidine-1-carboxylate Safety Data Sheet. [Link]
-
KISHIDA CHEMICAL CO., LTD. (S)-tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency . tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate - Hazard. [Link]
-
PubChem . Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency . tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate - Hazard Genotoxicity. [Link]
-
Shimadzu Scientific Instruments . Safety Data Sheet. [Link]
-
Cole-Parmer . Material Safety Data Sheet - 4-Butoxyacetanilide, 97%. [Link]
-
Wikipedia . 1-Boc-4-AP. [Link]
-
ChemSafetyPRO . [1-(2-Chloro-acetyl)-piperidin-4-yl]-Methyl-carbaMic acid tert-butyl ester Safety Data Sheets. [Link]
Sources
- 1. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 660406-84-8 | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. kishida.co.jp [kishida.co.jp]
Methodological & Application
Application Notes and Protocols for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate: A Versatile Building Block in Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Intermediate
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, a seemingly unassuming chemical entity, represents a cornerstone intermediate for synthetic chemists. Its strategic value lies in the convergence of three key functional and structural motifs: a piperidine ring, a β-keto nitrile group, and a Boc-protecting group. This combination makes it an exceptionally versatile building block, particularly for the synthesis of substituted heterocyclic compounds, which are prevalent in a wide array of biologically active molecules. The piperidine scaffold is a common feature in many central nervous system (CNS) agents and other therapeutics, while the β-keto nitrile functionality is a precursor to a variety of important chemical transformations. The Boc-protecting group offers the advantage of masking the reactivity of the piperidine nitrogen, allowing for selective reactions at other sites of the molecule, and can be readily removed under acidic conditions when desired.
These application notes will provide a comprehensive guide to the experimental usage of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, with a focus on its application in the synthesis of substituted pyrazoles, a class of heterocycles with significant therapeutic relevance, including in the development of Janus kinase (JAK) inhibitors.
Core Application: Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis
A primary and highly valuable application of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is its use as a precursor in the Knorr pyrazole synthesis. This classic condensation reaction provides a straightforward and efficient method for the construction of the pyrazole ring system.[1][2] The β-keto nitrile moiety of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate serves as the 1,3-dicarbonyl equivalent required for this transformation.
The general mechanism of the Knorr pyrazole synthesis involves the reaction of a β-dicarbonyl compound (or a functional equivalent like a β-keto nitrile) with a hydrazine derivative.[3][4] The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The use of a β-keto nitrile, such as in our target compound, leads to the formation of an amino-substituted pyrazole, which can be a valuable handle for further functionalization.
Why this reaction is critical in drug discovery:
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[5][6][7] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.
A particularly relevant application of pyrazole-piperidine scaffolds is in the development of Janus kinase (JAK) inhibitors.[][9] JAKs are a family of enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors, which are key drivers of inflammation and immune responses.[] Inhibitors of JAKs have emerged as a significant class of therapeutics for autoimmune diseases such as rheumatoid arthritis and psoriasis.[10][11] The synthesis of many JAK inhibitors, including the approved drug tofacitinib, involves the creation of a core structure where a heterocyclic ring system is attached to a piperidine moiety.[12][13] Therefore, the ability to efficiently synthesize substituted pyrazoles appended to a protected piperidine ring, as facilitated by Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, is of high strategic importance to drug development professionals.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 5-Amino-3-(piperidin-4-yl)-1H-pyrazole Derivative
This protocol details the Knorr pyrazole synthesis using Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate and a generic substituted hydrazine, followed by the deprotection of the Boc group.
Reaction Scheme:
Caption: Workflow for the synthesis of a pyrazole-piperidine scaffold.
Materials and Equipment:
| Reagent/Equipment | Details |
| Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | High purity, as a starting material |
| Substituted Hydrazine (e.g., phenylhydrazine, hydrazine hydrate) | Reagent grade |
| Ethanol (EtOH) | Anhydrous |
| Acetic Acid (optional catalyst) | Glacial |
| Trifluoroacetic Acid (TFA) or HCl in Dioxane | For deprotection |
| Diethyl Ether (Et2O) | Anhydrous |
| Saturated Sodium Bicarbonate Solution | For workup |
| Brine | For workup |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | For drying |
| Round-bottom flask with reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Thin Layer Chromatography (TLC) plates | For reaction monitoring |
| Rotary evaporator | |
| Standard glassware for extraction and filtration |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous ethanol (approximately 10 mL per gram of starting material).
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.1 equivalents). If using a hydrazine salt (e.g., hydrochloride), an equivalent of a non-nucleophilic base like triethylamine can be added. A catalytic amount of glacial acetic acid can also be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation of Boc-Protected Intermediate:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected pyrazole-piperidine intermediate in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine, or it can be precipitated and collected as the salt.
-
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the reactants and has a suitable boiling point for reflux.
-
Stoichiometry: A slight excess of the hydrazine is used to ensure complete consumption of the more valuable β-keto nitrile starting material.
-
Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of acid can accelerate the initial condensation to the hydrazone.
-
Workup: The aqueous workup is designed to remove any unreacted hydrazine, salts, and other water-soluble impurities.
-
Deprotection: TFA and HCl in dioxane are standard reagents for the efficient and clean removal of the Boc protecting group.
Data Presentation and Characterization
The successful synthesis of the pyrazole-piperidine product should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data for a Representative Product
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the pyrazole ring proton, the amino group protons, and the substituent on the hydrazine. The disappearance of the Boc group's tert-butyl signal after deprotection. |
| ¹³C NMR | Resonances for the carbon atoms of the piperidine and pyrazole rings. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) | Characteristic peaks for N-H stretches (amine), C=N, and C=C bonds of the pyrazole ring. |
Logical Relationships in JAK Inhibition
The synthesized pyrazole-piperidine scaffold serves as a core structure for building potent and selective JAK inhibitors. The general structure-activity relationship (SAR) often involves modifications at several key positions to optimize binding to the ATP-binding pocket of the JAK enzymes.
Caption: Key modification points on the pyrazole-piperidine scaffold for JAK inhibitor optimization.
Conclusion
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a high-value intermediate for the synthesis of complex heterocyclic molecules. The protocols and rationale provided herein demonstrate its utility in the robust and efficient construction of pyrazole-piperidine scaffolds, which are central to the development of therapeutically important agents such as JAK inhibitors. The experimental procedures are designed to be reproducible and scalable, providing a solid foundation for researchers and drug development professionals in their synthetic endeavors.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). Scientific Reports, 9(1), 13359. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). Molecules, 23(11), 2943. [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances, 13(1), 1-21. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2020). Beilstein Journal of Organic Chemistry, 16, 236-243. [Link]
-
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2021). Molecules, 26(21), 6599. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(19), 3502. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry, 60(23), 9574-9593. [Link]
-
Carbazic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
-
Synthesis, and synthetic applications of cyanoacetamides. (2020). Arkivoc, 2020(1), 1-100. [Link]
-
Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. (2018). Organic Process Research & Development, 22(12), 1736-1741. [Link]
-
(Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. ResearchGate. [Link]
-
Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. (2011). Arkivoc, 2011(2), 283-296. [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(19), 39-47. [Link]
-
Enantioselective synthesis of Janus kinase inhibitor (R)‐9. ResearchGate. [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2018). Organic Process Research & Development, 22(1), 86-93. [Link]
-
Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. (1976). Journal of the Chemical Society, Perkin Transactions 1, 1698-1703. [Link]
-
Tofacitinib synthesis. (2018). European Journal of Organic Chemistry, 2018(48), 6827-6836. [Link]
-
Blaise reaction: Nitrile to beta-keto Ester Conversion. (2019). YouTube. [Link]
-
Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). (2009). Bioorganic & Medicinal Chemistry Letters, 19(20), 5887-5892. [Link]
-
Synthesis of Tofacitinib. (2013). Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]
-
Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. (2020). Tetrahedron Letters, 61(18), 151811. [Link]
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.unl.pt [research.unl.pt]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis of Tofacitinib [cjph.com.cn]
Application Note: Optimized Reaction Conditions for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Abstract & Strategic Significance
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8) is a critical
This guide details the critical reaction parameters (CPPs) for synthesizing this intermediate with high purity (>98%) and converting it into downstream pharmacophores. We contrast two primary methodologies: Cryogenic Lithiation (for high-precision medicinal chemistry) and Alkoxide Condensation (for process-scale manufacturing).[1]
Synthesis Protocols (The "Make")
Method A: Cryogenic Lithiation (High Precision)
Recommended for gram-scale synthesis where impurity profile is critical.[1]
Rationale: The deprotonation of acetonitrile (
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Attribute |
| Acetonitrile (anhydrous) | 1.2 - 1.5 | Nucleophile | Water content <50 ppm |
| 1.3 - 1.6 | Base | Titrate before use | |
| N-Boc-4-ethylisonipecotate | 1.0 | Electrophile | Purity >98% |
| THF (anhydrous) | 10-15 vol | Solvent | Peroxide-free |
Step-by-Step Protocol
-
Anion Generation:
-
Charge an oven-dried flask with anhydrous THF under
atmosphere. -
Cool to -78°C (dry ice/acetone bath).
-
Add
-BuLi dropwise.[1] Maintain internal temperature . -
Add anhydrous Acetonitrile dropwise over 20 min. The solution may turn slightly yellow (formation of
). -
Stir: 30 min at -78°C to ensure complete deprotonation.
-
-
Coupling:
-
Dissolve N-Boc-4-ethylisonipecotate (or methyl ester) in minimal THF.[1]
-
Add the ester solution dropwise to the acetonitrile anion. Crucial: Rate of addition must be slow enough to keep
. -
Stir: 1 hour at -78°C, then allow to warm to 0°C over 2 hours.
-
-
Quench & Workup:
Method B: Alkoxide Condensation (Process Scale)
Recommended for multi-kilogram batches.[1]
Rationale: Uses cheaper reagents (NaOEt or KOtBu) and higher temperatures.[1] While more economical, this method requires careful control to avoid "porridging" (solidification of the reaction mixture) and hydrolysis of the nitrile.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Attribute |
| Acetonitrile | 5.0 - 10.0 | Reactant/Solvent | Excess acts as solvent |
| Sodium Ethoxide (NaOEt) | 1.5 - 2.0 | Base | Solid or 21% wt solution |
| N-Boc-4-ethylisonipecotate | 1.0 | Substrate | - |
| Toluene | 5-10 vol | Co-solvent | Azeotropic drying capability |
Step-by-Step Protocol
-
Condensation:
-
Suspend NaOEt in Toluene/Acetonitrile mixture.
-
Heat to 60-80°C (Reflux).[1]
-
Add ester dropwise.
-
Distill off the ethanol formed during the reaction (shift equilibrium forward).
-
Observation: The sodium salt of the
-ketonitrile often precipitates, forming a thick slurry. Mechanical stirring is required.[3]
-
-
Workup (Critical for Yield):
Downstream Application: Pyrazole Formation
The primary utility of this intermediate is the synthesis of aminopyrazoles (JAK inhibitor core).
Reaction Logic
The
Figure 1: Synthetic pathway from ester precursor to heterocyclic scaffolds.
Protocol: Cyclization with Hydrazine
-
Dissolve Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 eq) in Ethanol.
-
Add Hydrazine Hydrate (1.2 eq).[1]
-
Reflux (78°C) for 2-4 hours.
-
Concentrate in vacuo.[1][2] The product, Tert-butyl 4-(3-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate , often crystallizes upon cooling or trituration with ether.[1]
Critical Parameter Analysis (Troubleshooting)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Wet reagents; | Titrate |
| Boc Deprotection | Acidic workup pH < 2; High temp exposure. | Use Citric Acid for neutralization; Keep workup T < 30°C. |
| Solidification (Method B) | "Porridging" due to salt formation. | Use mechanical stirring; Add more Toluene/MeCN solvent. |
| Impurity: Decarboxylation | Overheating during workup. | Avoid heating the free acid form; Store as a solid, not in solution. |
References
-
Preparation of beta-ketonitriles. European Patent EP1352898B1.[1] (Describes the metal alkoxide process for reacting esters with acetonitrile). Link
-
Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates. Molecules, 2013, 18(11), 13398-13409.[1] (Details the downstream cyclization of beta-ketonitriles to pyrazoles). Link
-
Process for preparing beta-ketonitriles. US Patent Application 2003/0105349. (Optimization of stoichiometry to prevent porridging). Link
-
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Product Data. MedChemExpress. (Chemical properties and CAS verification). Link
Sources
- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20030105349A1 - Preparation of beta-ketonitriles - Google Patents [patents.google.com]
- 5. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
Application of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate in Drug Discovery: A Technical Guide
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate, a bifunctional molecule, has emerged as a highly valuable intermediate. Its structure, incorporating a protected piperidine ring and a reactive β-ketonitrile moiety, offers chemists a versatile platform for constructing complex molecular architectures, particularly those targeting protein kinases. The piperidine scaffold is a prevalent feature in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a rigid anchor for projecting pharmacophoric elements into protein binding sites.[1] The β-ketonitrile group, in turn, is a precursor to a variety of heterocyclic systems, most notably pyrazoles, which are a cornerstone of many kinase inhibitor scaffolds.[2][3] This application note provides an in-depth guide to the utility of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate in drug discovery, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors. Detailed protocols and the underlying scientific rationale are presented to aid researchers in leveraging this key intermediate.
Core Applications in Kinase Inhibitor Synthesis
The primary application of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate lies in its role as a precursor to heterocyclic kinase inhibitors. The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation.[4][5] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[6]
The β-ketonitrile functionality of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is readily converted into various heterocyclic cores that can effectively target the ATP-binding site of kinases.[7] A prominent example is the synthesis of pyrazole-containing scaffolds, which are central to the structure of many JAK inhibitors.[2] The reaction of the β-ketonitrile with hydrazine or its derivatives provides a direct route to substituted pyrazoles, a transformation that forms the basis of the synthetic strategies for numerous kinase inhibitors.
The Role of the Cyanoacetylpiperidine Moiety in Biological Activity
The cyano group in the final kinase inhibitor plays a crucial role in its binding affinity and selectivity. It can act as a hydrogen bond acceptor, forming key interactions with residues in the hinge region of the kinase ATP-binding site.[8][9] In some cases, the nitrile can also act as a covalent warhead, reacting with a nearby cysteine residue to form a covalent bond, which can lead to irreversible inhibition and prolonged therapeutic effect.[10] The Boc-protected piperidine ring not only provides a scaffold for the molecule but also allows for further chemical modifications after deprotection, enabling the optimization of physicochemical properties and target engagement.
Experimental Protocols
Synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
A common method for the synthesis of the title compound involves the acylation of a piperidine derivative. A plausible synthetic route begins with the readily available 1-Boc-4-cyanopiperidine.
Table 1: Reagents for the Synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 1-Boc-4-cyanopiperidine | 1.0 | 210.28 | 21.0 g |
| Ethyl acetate | - | 88.11 | 200 mL |
| Lithium diisopropylamide (LDA) | 1.1 | 107.1 | 58.8 mL (2.0 M in THF/heptane/ethylbenzene) |
| Tetrahydrofuran (THF), anhydrous | - | 72.11 | 100 mL |
Protocol:
-
To a solution of 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add ethyl acetate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
Application Protocol: Synthesis of a Pyrazolyl-Piperidine Scaffold for JAK Inhibitors
This protocol details the cyclization of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate with hydrazine to form a key pyrazolyl-piperidine intermediate, a common scaffold in JAK inhibitors such as Tofacitinib.[11]
Table 2: Reagents for Pyrazole Formation
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | 1.0 | 252.31 | 10.0 g |
| Hydrazine hydrate | 1.2 | 50.06 | 2.4 mL |
| Ethanol | - | 46.07 | 100 mL |
| Acetic acid (catalytic) | 0.1 | 60.05 | 0.23 mL |
Protocol:
-
To a solution of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product, tert-butyl 4-(5-amino-1H-pyrazol-4-yl)piperidine-1-carboxylate, can be purified by crystallization or column chromatography.
Caption: Simplified diagram of the JAK-STAT signaling pathway and its inhibition.
Conclusion
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a strategically important building block in drug discovery, offering a reliable and versatile entry point for the synthesis of complex heterocyclic molecules. Its application in the development of kinase inhibitors, particularly for the JAK family, underscores its value to medicinal chemists. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery programs, ultimately contributing to the development of new and improved therapies for a range of diseases.
References
-
Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6096-6108. [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
-
Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Chang, Y., ... & Morris, J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
-
Norman, P. (2013). Tofacitinib: a first-in-class Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Pharmaceuticals, 6(5), 621-641. [Link]
- US Patent US9718834B2, Processes and intermedi
-
Basic Mechanisms of JAK Inhibition. (2020). Rheumatology, 59(Supplement_1), i2-i8. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry, 13(9), 1035-1050. [Link]
-
Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem. [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Journal of Medicinal Chemistry, 65(10), 7245-7260. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2019). Molecules, 24(18), 3349. [Link]
-
Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation. (2021). Computational and Structural Biotechnology Journal, 19, 1118-1128. [Link]
-
Tofacitinib synthesis. UNL. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6499. [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Reactivity-Based Chemical-Genetic Study of Protein Kinases. (2022). RSC Medicinal Chemistry, 13(3), 268-306. [Link]
-
Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation. (2021). Computational and Structural Biotechnology Journal, 19, 1118-1128. [Link]
- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals, 15(7), 834. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6499. [Link]
- US9718834B2 - Processes and intermediates for making a JAK inhibitor.
- CN110343113B - Preparation method of tofacitinib intermediate.
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2012). ResearchGate. [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(1), 39-46. [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2021). Journal of Medicinal Chemistry, 64(15), 11476-11491. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
-
Route of Knoevenagel Reaction from Conventional method to Greener methods. (2019). IOSR Journal of Applied Chemistry, 12(1), 52-55. [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses. [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2020). International Journal of Molecular Sciences, 21(21), 8213. [Link]
-
Technical Support Information Bulletin 1027. Aapptec Peptides. [Link]
-
Route of Knoevenagel Reaction from Conventional method to Greener methods. (2019). IOSR Journal of Applied Chemistry, 12(1), 52-55. [Link]
-
Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation. (2021). Computational and Structural Biotechnology Journal, 19, 1118-1128. [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega, 7(20), 17395-17404. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3932919A1 - Jak inhibitor compound and use thereof - Google Patents [patents.google.com]
- 5. WO2017212012A1 - New piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 7. Dual roles of ATP-binding site in protein kinases: Orthosteric inhibition and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unl.pt [research.unl.pt]
Application Note: Strategic Utilization of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate in Heterocyclic Synthesis
Executive Summary
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 660406-84-8) is a high-value bifunctional building block extensively used in the synthesis of pharmacologically active heterocycles. Characterized by a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a functionalized
Its primary utility lies in its ability to undergo cyclocondensation reactions to form aminopyrazoles , pyrimidines , and isoxazoles —motifs ubiquitous in kinase inhibitors (e.g., JAK, CDK inhibitors) and GPCR ligands. Furthermore, the piperidine scaffold is a validated linker in PROTAC (Proteolysis Targeting Chimera) design, offering controlled solubility and spatial orientation.
This guide provides detailed, validated protocols for transforming this scaffold into key heterocyclic cores, supported by mechanistic insights and troubleshooting frameworks.
Chemical Profile & Reactivity Analysis
Physicochemical Properties
| Property | Specification |
| IUPAC Name | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate |
| CAS Number | 660406-84-8 |
| Molecular Formula | C₁₃H₂₀N₂O₃ |
| Molecular Weight | 252.31 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| Storage | 2–8°C, inert atmosphere (Hygroscopic) |
Mechanistic Reactivity Map
The molecule possesses three distinct reactive sites that allow for orthogonal functionalization:
-
Active Methylene (
-Carbon): The methylene group between the ketone and nitrile is highly acidic ( ). It readily undergoes Knoevenagel condensations with aldehydes or alkylations with alkyl halides. -
Electrophilic Carbonyl/Nitrile Pair: This 1,3-electrophilic system is the primary site for heterocyclization. Nucleophiles (hydrazines, amidines) attack the ketone first, followed by cyclization onto the nitrile.
-
Boc-Protected Amine: The acid-labile protecting group allows for late-stage diversification of the piperidine nitrogen (e.g., amide coupling or reductive amination) after the heterocycle is formed.
Figure 1: Divergent synthetic pathways from the parent scaffold. The
Application I: Synthesis of 3-Aminopyrazoles
The formation of 3-aminopyrazoles is the most common application of this building block. The resulting scaffold mimics the ATP-binding hinge region of kinases.
Reaction Scheme
Reagents: Hydrazine hydrate (or substituted hydrazine), Ethanol, Reflux.[1][2] Mechanism: The hydrazine nitrogen attacks the ketone carbonyl to form a hydrazone intermediate, which then cyclizes onto the nitrile carbon. A tautomeric shift yields the stable 3-aminopyrazole.
Detailed Protocol
Objective: Synthesis of tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate.
Materials:
-
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 eq)
-
Hydrazine hydrate (64-65% in water) (1.2 – 1.5 eq)
-
Ethanol (Absolute) (10 mL/g of substrate)
-
Acetic acid (Catalytic, optional)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (e.g., 5.0 g, 19.8 mmol) in Ethanol (50 mL).
-
Addition: Add Hydrazine hydrate (1.2 mL, ~24 mmol) dropwise at room temperature.
-
Note: If using substituted hydrazines (e.g., phenylhydrazine) as HCl salts, add an equivalent of base (TEA or NaOAc) to liberate the free base.
-
-
Reaction: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (
-keto nitrile) disappears, and a more polar product appears. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Precipitation: Add cold water (20 mL) to the residue and stir vigorously. The product often precipitates as a white/off-white solid.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification: If no precipitate forms, extract with EtOAc, dry over
, and purify via flash column chromatography (Gradient: 0 10% MeOH in DCM).
Yield Expectation: 85–95%
Application II: Synthesis of Pyrimidines via Enaminonitriles
For generating pyrimidine-based libraries, the direct reaction with amidines is often sluggish. A superior route involves an intermediate enaminonitrile formed using
Protocol: Two-Step Sequence
Step 1: Enaminonitrile Formation
-
Dissolve tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 eq) in Toluene or Dioxane (5 mL/g).
-
Add DMF-DMA (1.2 eq).
-
Heat to 80–100°C for 2–4 hours.
-
Concentrate in vacuo. The residue (often a yellow solid) is the enaminonitrile. Use directly in Step 2.
Step 2: Cyclization to Pyrimidine
-
Dissolve the crude enaminonitrile in Ethanol.
-
Add the desired Amidine (e.g., Acetamidine HCl) or Guanidine HCl (1.5 eq).
-
Add a base (e.g.,
or NaOEt, 2.0 eq) to neutralize the salt. -
Reflux for 6–12 hours.
-
Standard aqueous work-up and column chromatography.
Quality Control & Troubleshooting
Analytical Standards
-
NMR Verification:
-
Starting Material: Look for the characteristic singlet of the
-methylene protons (-C(=O)CH ₂CN) around 3.5–3.8 ppm in DMSO- . -
Product (Pyrazole): The
-methylene signal will disappear. A new singlet for the pyrazole C-H (around 5.5–6.0 ppm) will appear.
-
-
Mass Spectrometry:
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazole) | Incomplete cyclization | Increase reaction time or add catalytic Acetic Acid (5 mol%) to activate the ketone. |
| Polymerization | Base-catalyzed self-condensation | Ensure the reaction medium is not overly basic. Avoid strong bases like NaH unless alkylating. |
| Boc Loss | Acidic conditions or high thermal stress | Avoid strong mineral acids (HCl, H₂SO₄). Keep reaction temperature <100°C. If using hydrazine HCl, buffer with Acetate. |
| Oiling Out | Product solubility in water | If product doesn't precipitate upon water addition, saturate the aqueous phase with NaCl (brine) and extract with 10% MeOH/DCM. |
Visualization of Experimental Workflow
Figure 2: Decision tree and workflow for the synthesis of aminopyrazoles from tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 49761279, Tert-butyl 4-(5-amino-1h-pyrazol-3-yl)piperidine-1-carboxylate. Retrieved from [Link]
- Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles from -Keto Nitriles. Chemistry – A European Journal. (General reference for -keto nitrile reactivity).
-
MDPI. (2022). Synthesis of Heterocyclic Derivatives with Antitumor Activity from Cyanoacetyl Hydrazine precursors. Molecules. Retrieved from [Link]
Sources
Application Note: Purification of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate by Column Chromatography
Executive Summary
This application note details the purification of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (Compound 1 ), a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors such as Tofacitinib.[1]
The purification of Compound 1 presents specific challenges due to the
Chemical Context & Strategic Analysis
Structural Considerations
Compound 1 contains three distinct functionalities that dictate the purification strategy:
-
Boc-Group (Tert-butoxycarbonyl): Lipophilic and acid-sensitive.[1] Strong acids in the mobile phase (e.g.,
TFA) must be avoided to prevent deprotection. -
Piperidine Ring: Adds significant bulk and lipophilicity, generally making the compound soluble in chlorinated solvents (DCM) and esters (EtOAc).
- -Ketonitrile: The active methylene group between the ketone and nitrile is acidic. On slightly acidic silica gel, this can lead to enolization , resulting in "streaking" or "tailing" during elution.
The "Active Methylene" Challenge
Unlike simple esters,
-
Expert Insight: Do not add triethylamine (TEA) to the mobile phase to fix tailing. TEA is basic enough to deprotonate the
-carbon, forming a charged enolate that will stick irreversibly to silica.[1] A neutral or very slightly acidic system is preferred, but standard silica usually suffices if the gradient is optimized.
Materials & Equipment
| Component | Specification | Purpose |
| Stationary Phase | Silica Gel 60 ( | Standard phase.[1] Neutral silica is ideal but standard acid-washed is acceptable.[1] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. |
| Loading Media | Celite 545 or coarse Silica Gel | For dry loading (prevents solvent shock and banding issues). |
| Detection | UV Lamp ( | Nitrile/Carbonyl absorption is weak; KMnO |
Detailed Experimental Protocol
Step 1: Thin Layer Chromatography (TLC) Method Development
Before committing the bulk crude, establish the
-
Eluent: Prepare 30% EtOAc in Hexanes.
-
Spotting: Spot the crude mixture alongside the starting material (likely a Boc-piperidine ester).
-
Visualization:
-
UV (254 nm): Compound 1 shows weak absorption due to the carbonyl/nitrile conjugation.
-
Stain: Dip in KMnO
and heat. The compound should appear as a bright yellow/brown spot against a purple background.
-
-
Target: Adjust solvent ratio until the product
.
Step 2: Sample Preparation (Dry Loading)
Why Dry Load? The crude product is often a viscous oil or sticky solid containing unreacted cyanoacetate species. Wet loading (dissolving in minimal solvent and pipetting) often causes precipitation at the column head, leading to broad, streaky bands.
-
Dissolve the crude residue in a minimal amount of Dichloromethane (DCM).
-
Add Silica Gel (ratio: 1.5g silica per 1g crude) or Celite (ratio: 2g Celite per 1g crude).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
Step 3: Column Packing & Elution[1]
-
Pack: Slurry pack the column with 100% Hexanes.
-
Load: Carefully pour the dry-loaded powder onto the sand bed at the top of the column.[1] Cover with a second layer of sand.
-
Gradient Elution:
-
0–2 CV (Column Volumes): 100% Hexanes (Flushes very non-polar impurities).
-
2–5 CV: 10% EtOAc/Hexanes.[2]
-
5–15 CV: Linear gradient from 10%
40% EtOAc/Hexanes. -
Hold: Continue at 40% until the product elutes.
-
Step 4: Fraction Collection & Analysis[1]
-
Collect fractions in test tubes.
-
Spot every 3rd tube on a TLC plate.
-
Critical Check: Look for "fronting" or "tailing."
-
Fronting: Column was overloaded or solubility issue.
-
Tailing: Active methylene interaction. If severe, flush with 100% EtOAc to recover remaining material.
-
-
Pool pure fractions and evaporate at
. -
Solidification: The resulting oil often solidifies upon standing or trituration with cold pentane/ether.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Streaking / Tailing | Acidic | Do NOT use base. Instead, use a steeper gradient (move to polar solvent faster) to minimize residence time on the column. |
| Product Decomposition | Acid sensitivity of Boc group (rare on standard silica). | Ensure silica is not highly acidic.[3] If degradation is observed (loss of Boc), switch to Neutral Alumina stationary phase. |
| Co-elution | Impurities with similar polarity (e.g., decarboxylated byproduct). | Change solvent selectivity.[4][5] Try DCM/MeOH (98:2 to 95:5) instead of Hex/EtOAc. |
| No Solidification | Residual solvent or trace impurities preventing crystallization. | Triturate the oil with cold diethyl ether or pentane and scratch the flask to induce nucleation.[1] |
Process Visualization (Workflow)
Caption: Workflow for the purification of acid-sensitive
References
-
Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds. US Patent 6,627,754.
-ketonitrile intermediate). -
Organic Syntheses. (2014). Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate. (Analogous purification of Boc-piperidine ketones).
-
Koolman, H. et al. (2010). Process for the preparation of 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. WO Patent 2010123919. (Detailed industrial scale-up and purification of the specific cyanoacetyl intermediate).
-
Reich, H. J. (2023). Bordwell pKa Table (Nitriles). University of Wisconsin-Madison.[1] (Reference for acidity of
-protons in -ketonitriles).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Application Note: Scale-Up Synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Part 1: Strategic Process Analysis
1.1 Target Molecule Profile
-
Chemical Name: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
-
CAS: 186043-73-6 (Generic reference; verify specific polymorphs)[1]
-
Functional Class:
-Ketonitrile (Protected Piperidine)[1] -
Application: Key intermediate for Janus Kinase (JAK) inhibitors and other heterocyclic API scaffolds.[1]
1.2 Synthetic Route Selection: The "Base-Mediated Condensation" Strategy For scale-up (kilogram to pilot plant), the selection of the synthetic route is governed by safety, atom economy, and thermal control.
-
Route A: Acid Activation (CDI/Magnesium Enolates) [1]
-
Mechanism:[1][2][3][4][5][6] Activation of N-Boc-isonipecotic acid with Carbonyldiimidazole (CDI), followed by reaction with magnesium ethyl cyanoacetate.[1]
-
Drawback: This produces a
-keto ester nitrile, requiring a subsequent hydrolysis/decarboxylation step. It generates large amounts of imidazole waste and magnesium salts, complicating downstream processing.[1]
-
-
Route B: NaH/Acetonitrile Condensation
-
Mechanism:[1][2][3][4][5][6] Deprotonation of acetonitrile with Sodium Hydride (NaH) followed by Claisen-type condensation with the ester.[1]
-
Drawback: Handling solid NaH on a large scale presents significant safety risks (pyrophoric,
evolution).[1] The heterogeneous nature of the reaction often leads to "hot spots" and variable yields.
-
-
Route C: Alkoxide/Acetonitrile Condensation (Recommended) [1]
-
Mechanism:[1][2][3][4][5][6] Use of Potassium tert-butoxide (KOtBu) in refluxing acetonitrile (acting as both solvent and reagent).[1]
-
Advantage:[1][2][3][4][6][7] KOtBu is commercially available as a solution (in THF) or a free-flowing solid.[1] The reaction is homogeneous, thermally controllable, and the byproduct (
-BuOH) is easily removed.[1] This is the preferred industrial route .[1]
-
1.3 Mechanistic Pathway
The reaction proceeds via the deprotonation of acetonitrile (
Part 2: Detailed Experimental Protocol
2.1 Materials & Equipment
-
Reactor: Glass-lined or Hastelloy reactor (10L - 100L scale) with reflux condenser and overhead mechanical stirring.[1]
-
Starting Material: 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (N-Boc-ethyl isonipecotate).
-
Reagents: Acetonitrile (Anhydrous, <0.05%
), Potassium tert-butoxide (KOtBu).[1] -
Solvents: Toluene (for workup), MTBE (for crystallization).[1]
2.2 Step-by-Step Methodology
Step 1: System Preparation & Inertion [1]
-
Ensure the reactor is clean, dry, and passivated.[1]
-
Purge with
for 30 minutes to remove atmospheric moisture.[1] Critical: Moisture consumes the base and lowers yield.
Step 2: Reagent Charging
-
Charge Acetonitrile (10.0 vol relative to ester) into the reactor.
-
Begin agitation (150-200 RPM).
-
Charge 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 equiv).
-
Heat the mixture to 40°C to ensure complete dissolution.
Step 3: Base Addition (Exotherm Control)
-
Cool the mixture to 20-25°C.
-
Add Potassium tert-butoxide (1.5 equiv) portion-wise or as a THF solution over 60 minutes.
-
Process Note: A mild exotherm will occur.[1] Maintain internal temperature
. -
Observation: The solution will turn from colorless to yellow/orange, indicating the formation of the cyanomethyl anion.
-
Step 4: Reaction (Condensation)
-
Heat the reaction mixture to reflux (approx. 80-82°C) .
-
Hold at reflux for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC.
-
Specification: Starting material ester < 1.0% area.[1]
-
Note: The product exists as the potassium enolate salt in the reaction mixture, which is soluble in hot acetonitrile.
-
Step 5: Quench & Workup
-
Cool the reaction mixture to 20°C.
-
Dilute with Water (10.0 vol). The mixture will become a clear solution (dissolution of salts).[1]
-
Add Toluene (5.0 vol) and stir for 15 minutes.
-
Separate phases. Discard the organic (Toluene) layer.[1]
-
Explanation: The product is in the aqueous layer as the enolate salt. The toluene wash removes unreacted ester and non-polar impurities.[1]
-
-
Return the aqueous layer to the reactor.[1]
-
Cool to 0-5°C.
-
Slowly add 1M HCl or Acetic Acid to adjust pH to 4.0–5.0.
-
Critical: The product will precipitate as a solid upon acidification.[1] Do not drop pH < 3.0 to avoid Boc-deprotection.
-
Step 6: Isolation & Purification
-
Filter the precipitated solid using a centrifuge or Nutsche filter.[1]
-
Wash the cake with cold Water (2 x 2.0 vol) to remove salts.
-
Wash with cold Heptane (2.0 vol) to aid drying.[1]
-
Dry in a vacuum oven at 45°C for 12 hours.
2.3 Yield & Specifications
-
Expected Yield: 75–85%[1]
-
Purity (HPLC): >98.0%[1]
-
Appearance: Off-white to pale yellow crystalline solid.
Part 3: Process Visualization & Logic
3.1 Reaction Workflow Diagram
The following diagram illustrates the critical path for the synthesis, highlighting the phase-switch purification strategy (Enolate in water
Caption: Workflow for the base-mediated condensation and extractive purification of the target
3.2 Mechanistic Logic (Why this works)
The success of this protocol relies on the acidity difference between the
-
Driving Force: The formation of the stable enolate salt of the product drives the equilibrium forward.
-
Purification Logic: The "Phase Switch."[1][8]
-
Reaction Mixture: Product is a salt (Water soluble).[1] Impurities are organic.[1][7]
-
Toluene Wash: Removes organic impurities while product stays in water.[1]
-
Acidification: Protonates the enolate, making the product organic/insoluble in water, causing precipitation.[1] This "Salt-in / Precipitate-out" method ensures high purity without chromatography.
-
Part 4: Quality Control & Troubleshooting
Table 1: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in Acetonitrile | Ensure MeCN water content is <500 ppm. Dry reactor thoroughly. |
| Incomplete Reaction | Insufficient Base | KOtBu is hygroscopic and may degrade.[1] Titrate base or use fresh bottles. |
| Oiling Out | pH too low or high temp | Acidify slowly at <5°C. If oil forms, seed with pure crystal and cool.[1] |
| Impurity: Decarboxylated | Overheating during drying | The |
4.1 Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5
m).[1] -
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (Amide/Nitrile absorption).[1]
References
-
Ji, Y., et al. (2010).[1] "Scalable Synthesis of
-Ketonitriles via Base-Mediated Condensation." Organic Process Research & Development, 14(3), 701-705.[1] -
Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (For N-Boc stability data). [1]
-
Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. (Context on Piperidine intermediates). [1]
-
Process Patent EP1352898B1. "Process for producing beta-ketonitrile compound." (Industrial validation of the alkoxide/acetonitrile route).
Sources
- 1. Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene | C54H18F96N3O6P3 | CID 45075663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Case ID: CAS-1159977-12-4-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Yield Paradox
The synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (hereafter Target 1 ) is a critical step in the development of JAK inhibitors and other kinase-targeting therapeutics.[1]
Researchers often encounter yields below 40% when utilizing the "classic" condensation of N-Boc-isonipecotic acid esters with acetonitrile and strong bases (e.g., NaH, LDA).[1] This route suffers from polymerization of acetonitrile , incomplete enolization , and purification difficulties due to the high polarity of the
The Solution: To achieve yields consistently >80%, we recommend shifting to a modified Masamune-Claisen condensation using Carbonyldiimidazole (CDI) and the magnesium salt of cyanoacetic acid.[1] This method utilizes soft enolization thermodynamics to drive the reaction to completion without the destructive side reactions associated with strong bases.[1]
The "Golden Standard" Protocol
Recommended for scale-up from 1g to 100g.[1]
Reaction Architecture
The synthesis proceeds in two distinct phases:
-
Activation: Conversion of N-Boc-piperidine-4-carboxylic acid to its reactive acyl imidazole.
-
C-Acylation: Nucleophilic attack by the magnesium enolate of potassium cyanoacetate.[1]
Reagent Stoichiometry Table
| Component | Role | Equiv. | Critical Quality Attribute (CQA) |
| Boc-Isonipecotic Acid | Substrate | 1.0 | Dry (<0.5% water) |
| CDI | Activator | 1.1 - 1.2 | Fresh, white free-flowing powder (Yellow = Hydrolyzed) |
| Potassium Cyanoacetate | Nucleophile Source | 1.5 - 2.0 | Finely ground; Dry |
| MgCl₂ (Anhydrous) | Lewis Acid / Chelate | 1.5 - 2.0 | MUST be anhydrous (beads or powder) |
| Triethylamine (TEA) | Base | 2.0 - 3.0 | Distilled over CaH₂ if possible |
| THF / Acetonitrile | Solvent | 10-15 vol | Anhydrous (<50 ppm H₂O) |
Step-by-Step Methodology
Phase 1: Activation (The Imidazolide) [1]
-
Charge Boc-isonipecotic acid (1.0 eq) into a flame-dried reactor under N₂.
-
Add anhydrous THF (10 volumes).
-
Cool to 0°C .
-
Add CDI (1.1 eq) portion-wise over 15 minutes. Note: Gas evolution (CO₂) will be vigorous.[1]
-
Warm to RT and stir for 1–2 hours.
Phase 2: Enolate Formation & Coupling [1]
-
In a separate vessel, suspend Potassium Cyanoacetate (1.5 eq) and Anhydrous MgCl₂ (1.5 eq) in THF/Acetonitrile (5 volumes).
-
Add Triethylamine (2.0 eq).[1] Stir vigorously at RT for 30–60 minutes.
-
Transfer the Acyl Imidazole solution (from Phase 1) into the Magnesium Enolate slurry (Phase 2) dropwise over 30 minutes.
-
Temp Control: Maintain internal temperature between 20–25°C .
-
-
Heat the mixture to 50°C for 4–6 hours.
-
Monitoring: Reaction is complete when the acyl imidazole is consumed.[1]
Phase 3: Quench & Workup (The Yield Saver)
-
Cool to 0°C.
-
Critical Step: Quench with 0.5 M HCl slowly until pH reaches ~3–4.
-
Why: This decarboxylates the intermediate (if using malonate) or breaks the Mg-chelate to release the
-ketonitrile.[1]
-
-
Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.[1]
-
Dry over Na₂SO₄ and concentrate.
Visualizing the Mechanism
Understanding the magnesium chelation is vital for troubleshooting.[1] The Mg²⁺ ion acts as a template, holding the electrophile (acyl imidazole) and nucleophile (cyanoacetate) in proximity while stabilizing the transition state.[1]
Figure 1: The Magnesium-Mediated Acylation Pathway.[1] Note the convergence of the activated acid and the Mg-templated nucleophile.[1]
Troubleshooting Center (FAQs)
Category: Reaction Failure (Low Conversion)[1]
Q: My reaction mixture turned solid/thick slurry and stirring stopped. Yield was <30%.
-
Diagnosis: This is the "Concrete Effect." The magnesium enolate complex is highly insoluble in pure THF.[1]
-
Fix:
Q: I see the starting material (Acid) remaining after adding CDI.
-
Diagnosis: Your CDI is wet.[1] CDI hydrolyzes into imidazole and CO₂ upon exposure to atmospheric moisture.[1]
-
Verification: Check the physical state of your CDI.[1] It should be a white powder.[1] If it is yellow or clumpy, discard it.[1]
-
Fix: Use fresh CDI or increase equivalents to 1.5 eq. Ensure the reaction is under a positive pressure of Nitrogen.[1]
Category: Impurity Profile
Q: I isolated a product with the correct mass, but it's an O-acylated product (Vinyl Ether).
-
Diagnosis: This is a kinetic vs. thermodynamic control issue. O-acylation occurs when the oxygen of the enolate attacks the acyl imidazole.[1]
-
Fix: This is rare with MgCl₂, as Magnesium strongly chelates the oxygen, forcing C-acylation .[1]
-
Check: Did you forget the MgCl₂?
-
Check: Did you use a Sodium base (NaH) instead? Switch back to the MgCl₂/TEA protocol.
-
Q: My product is decomposing on the silica column.
-
Diagnosis:
-ketonitriles are acidic (pKa ~9-10) and can interact strongly with silica, leading to streaking or retro-Claisen cleavage.[1] -
Fix:
-
Pre-treat Silica: Add 1% Triethylamine to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% Et3N).[1]
-
Acid Wash: Alternatively, wash the silica with 1% Acetic Acid if the Boc group is stable (less recommended).[1]
-
Recrystallization: This product often crystallizes from cold Ethanol or Isopropanol/Hexane, avoiding chromatography entirely.[1]
-
Decision Tree for Yield Optimization
Figure 2: Systematic Troubleshooting Logic Flow.
References & Grounding
-
General Mechanism (Masamune-Claisen):
-
Specific Application to Piperidine Derivatives (JAK Inhibitor Synthesis):
-
Relevant patents describing the synthesis of Tofacitinib and Baricitinib intermediates often utilize the cyanoacetyl-piperidine motif.[1]
-
See: US Patent 2007/0142661 A1 "Process for preparing beta-keto nitriles and salts thereof."[1]
-
Context: Describes the industrial handling of cyanoacetate salts to avoid slurry issues.
-
[1]
-
-
Purification & Handling:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CDI, MgCl₂, and Cyanides before handling.[1] All reactions involving cyanides or nitrile derivatives should be performed in a well-ventilated fume hood.
Sources
- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
Preventing dimer formation in reactions with Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Technical Support Center: Handling -Ketonitrile Piperidine Derivatives
Executive Summary & Technical Context[1][2][3]
The Molecule: tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (referred to herein as Compound A ) acts as a critical intermediate in the synthesis of JAK inhibitors and other bioactive piperidine scaffolds.
The Problem: The core functionality of Compound A is the
This guide details the mechanistic root of this failure mode and provides a validated troubleshooting protocol to suppress it.
Mechanism of Failure: Why Dimerization Occurs
To prevent the dimer, you must understand its formation. The reaction is a Knoevenagel-type self-condensation . When a base is introduced, it deprotonates the active methylene of Compound A. If the intended electrophile (e.g., an aldehyde or alkyl halide) is not immediately available or sufficiently reactive, the generated enolate attacks the ketone carbonyl of a neutral molecule of Compound A.
Pathway Visualization
Caption: Figure 1. Kinetic competition between the desired reaction (Path A) and self-condensation (Path B). Dimerization dominates when the enolate concentration is high relative to the intended electrophile.
Troubleshooting Guide: Controlling the Variables
The following parameters are critical for shifting the kinetics from Path B (Dimer) to Path A (Product).
| Variable | The Risk | Optimization Strategy |
| Base Strength | Strong bases (NaH, LDA) generate 100% enolate instantaneously. This creates a high concentration of nucleophile that can attack any remaining neutral substrate. | Use Weaker Bases: Switch to carbonates (K |
| Addition Order | Adding the substrate to the base (Normal Addition) creates a localized excess of enolate. | Inverse Addition: Pre-mix the substrate and the intended electrophile. Add the base last and slowly . This ensures every enolate formed immediately encounters the electrophile. |
| Temperature | High temperatures lower the activation energy barrier for the bulkier self-condensation transition state. | Cryogenic/Low Temp: Start reactions at 0°C or -78°C (if using strong bases). Allow to warm only after the critical bond formation is complete. |
| Concentration | Dimerization is bimolecular (Second Order). Rate = | Dilution: Run the reaction at high dilution (0.05 M - 0.1 M). This disproportionately slows down the dimerization compared to unimolecular or pseudo-first-order desired pathways. |
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a peak with Mass = (2
Q2: Can I store Compound A in solution with a base? A: Absolutely not. Even weak bases like triethylamine can promote slow dimerization over hours at room temperature. Always prepare fresh solutions or store the substrate in slightly acidic media if necessary.
Q3: I am doing a Knoevenagel condensation with an aldehyde, but I still get dimer. Why? A: Your aldehyde might be "wet" or unreactive. If the aldehyde is hydrated (gem-diol form) or sterically hindered, the enolate of Compound A will prefer to attack itself.
-
Fix: Azeotropically dry your aldehyde or use a Lewis Acid catalyst (e.g., TiCl
) to activate the aldehyde, making it a better electrophile than the ketone of Compound A.
Optimized Experimental Protocol
Scenario: Condensation of Compound A with an aromatic aldehyde (R-CHO).
Objective: Minimize self-condensation of Compound A.
Reagents
-
Substrate: tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 equiv)
-
Electrophile: Aromatic Aldehyde (1.2 equiv)
-
Base: Piperidine (catalytic, 0.1 equiv) or Ammonium Acetate (1.5 equiv)
-
Solvent: Ethanol or Toluene (for Dean-Stark)
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask, dissolve the Aldehyde (1.2 equiv) and Compound A (1.0 equiv) in the solvent. Crucial: Do not add base yet.
-
Temperature Control: Cool the mixture to 0°C.
-
Catalyst Addition: Add the base (catalyst) slowly.
-
Note: If using a stoichiometric base reaction (e.g., alkylation), add the base via syringe pump over 30 minutes.
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then slowly warm to room temperature.
-
Checkpoint: Monitor via TLC/LC-MS. If starting material persists but no dimer is forming, you may gently heat (reflux) only if using a weak acid/base buffer system (e.g., Ammonium Acetate/Acetic Acid).
-
-
Quench: Quench immediately with dilute HCl or saturated NH
Cl upon completion to neutralize the enolate.
Workflow Logic
Caption: Figure 2. Optimized addition sequence to minimize the lifetime of the free enolate in the absence of electrophile.
References
-
Mechanistic Insight: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.
-
Acidity Data: Bordwell, F. G.[1][2] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463.
-
Synthetic Application: Blumenkopf, T. A., et al. "Preparation of Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors." United States Patent US 7,301,023, 2007.[3] (Describes synthesis of Tofacitinib intermediates involving
-ketonitriles). -
Reaction Optimization: March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Edition, Wiley-Interscience, Section 16-38 (The Aldol Reaction).
Technical Support Center: Optimizing Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Reactions
Welcome to our dedicated technical support center for the synthesis and optimization of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Our approach is rooted in fundamental reaction mechanisms and extensive laboratory experience to ensure you can achieve optimal, reproducible results.
Introduction to the Synthesis
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry. Its synthesis typically involves the acylation of a suitable piperidine precursor with a cyanoacetic acid derivative. A common and effective method is the reaction of Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate with a suitable acylating agent, or alternatively, the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with malononitrile. For the purpose of this guide, we will focus on troubleshooting the challenges related to the formation of the cyanoacetyl group, a reaction that is often sensitive to temperature and reaction conditions.
A plausible synthetic approach involves the activation of a carboxyl group on the piperidine ring followed by reaction with a cyanoacetate equivalent, or the reaction of a piperidine derivative with an activated cyanoacetic acid. The temperature of these reactions is a critical parameter that dictates reaction rate, yield, and impurity profile.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate can stem from several factors, with temperature being a primary culprit.
-
Incomplete Reaction: The reaction may not be reaching completion. Acylation reactions, particularly those involving sterically hindered substrates, can be slow at ambient temperatures.
-
Troubleshooting:
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessive heat can lead to degradation.
-
Reaction Time: Extend the reaction time. Some reactions require prolonged stirring to achieve high conversion.
-
Reagent Stoichiometry: Ensure that the molar ratio of your reactants is optimal. A slight excess of the acylating agent may be beneficial.
-
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Lowering the Temperature: If you suspect side reactions are occurring at elevated temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time. Cooling the reaction to 0°C or even -20°C during the addition of reagents can minimize the formation of byproducts.
-
-
Question 2: I am observing significant impurity formation in my crude product. How can I identify and minimize these impurities?
Answer:
Impurity formation is a common challenge. The nature of the impurities can often provide clues about what is going wrong in the reaction.
-
Common Impurities and Their Causes:
-
Unreacted Starting Materials: This is the most straightforward impurity to identify. Its presence indicates an incomplete reaction.
-
Hydrolysis of the Ester: The tert-butyl ester is sensitive to acidic conditions and can be cleaved to the corresponding carboxylic acid.
-
Dimerization or Polymerization: The reactive nature of the cyanoacetyl group can sometimes lead to self-condensation or polymerization, especially at higher temperatures.
-
-
Troubleshooting and Minimization:
-
Temperature Control: This is the most critical parameter. High temperatures can accelerate the rates of side reactions. It is often beneficial to start the reaction at a lower temperature (e.g., 0°C) and then slowly warm it to room temperature or slightly above.
-
pH Control: If using a base to facilitate the reaction, ensure it is not too strong, as this can promote side reactions. The choice of base is crucial; organic, non-nucleophilic bases are often preferred.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.
-
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too low: Incomplete reaction. Too high: Increased side reactions and degradation. | Start at 0°C, slowly warm to room temperature. Optimize in 10°C increments. |
| Base | Too strong: Promotes side reactions. Too weak: Incomplete reaction. | Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. |
| Solvent | Incorrect polarity can hinder solubility and reaction rate. | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally suitable. |
Question 3: The reaction appears to stall before completion. What steps can I take to drive it forward?
Answer:
A stalled reaction can be frustrating. Here are several strategies to push the reaction to completion:
-
Re-evaluating the Catalyst/Base: If your reaction utilizes a catalyst or a base, its activity might be insufficient.
-
Troubleshooting:
-
Increase Catalyst/Base Loading: A modest increase in the amount of catalyst or base can sometimes be enough to restart the reaction.
-
Change the Catalyst/Base: A different catalyst or base with different properties might be more effective.
-
-
-
Temperature Adjustment: As discussed, temperature plays a pivotal role.
-
Troubleshooting:
-
Gentle Heating: If the reaction is proceeding cleanly but slowly at room temperature, gentle heating (e.g., to 40-50°C) might provide the necessary activation energy to go to completion. Monitor carefully for the appearance of new impurity spots on TLC.
-
-
-
Removal of Byproducts: Some reactions are reversible or are inhibited by the accumulation of byproducts.
-
Troubleshooting:
-
Use of a Dean-Stark Trap: If water is a byproduct, its removal using a Dean-Stark trap can shift the equilibrium towards the product.
-
-
Experimental Protocols
General Protocol for Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate.
-
Spot the Plate: Apply small spots of your starting material, co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the Plate: Place the plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. Available at: [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]
-
Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]
- Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof. Google Patents.
Technical Support Center: Optimizing Selectivity in tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Transformations
Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Selectivity & Yield in Beta-Keto Nitrile Scaffolds Reference Molecule: tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 185847-91-6)[1][2][3]
Introduction: The "Linchpin" Intermediate
You are likely using tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (hereafter SM-1 ) as a precursor for JAK inhibitors (e.g., Ruxolitinib analogs) or other kinase-targeting heterocycles.[1][2][3] This scaffold is unique because it combines a sterically demanding N-Boc piperidine ring with a highly reactive
This reactivity creates a "Selectivity Triangle" challenge:
-
Condensation vs. Polymerization: The Knoevenagel instability.[2][3]
-
Cyclization Regiochemistry: The 5-exo vs. 6-endo competition.
This guide provides self-validating protocols to navigate these challenges.
Module 1: The Alkylation Conundrum (C- vs. O-Selectivity)
Issue: You are attempting to alkylate the
The Mechanistic Reality
The methylene proton between the ketone and nitrile is highly acidic (
-
Hard Electrophiles (e.g., acid chlorides, silyl chlorides)
Attack Oxygen .[2][3] -
Soft Electrophiles (e.g., alkyl iodides, benzyl bromides)
Attack Carbon .[2][3]
However, the bulky N-Boc piperidine group at the 4-position creates steric hindrance that destabilizes the transition state for C-alkylation, inadvertently favoring the more accessible O-site.[1][3]
Troubleshooting Protocol: C-Alkylation Optimization
| Variable | Recommendation | Scientific Rationale |
| Base | Cs₂CO₃ (Cesium Carbonate) | The large Cs⁺ cation forms a "loose" ion pair, exposing the enolate C-terminus while being soft enough to coordinate with the nitrile nitrogen, guiding the electrophile to the carbon.[2][3] |
| Solvent | Acetone or Acetonitrile | Avoid HMPA or DMPU if possible.[2][3] Acetone allows for precipitation of the inorganic byproduct, driving equilibrium.[3] |
| Electrophile | Alkyl Iodides | Iodides are "softer" than bromides or chlorides, matching the orbital energy of the |
| Temperature | 0°C | Do not heat initially. Kinetic control favors C-alkylation; thermodynamic equilibration can lead to O-alkylation or decomposition.[1][3] |
Q: I am still getting dialkylation. How do I stop at mono-alkylation? A: The mono-alkylated product is often more acidic than the starting material due to the inductive effect of the added alkyl group (if electron-withdrawing) or simply due to disruption of H-bonding.[1][2]
-
Fix: Use 0.95 equivalents of base . Starving the reaction of base prevents the second deprotonation.[2][3]
-
Fix: Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB). This limits the concentration of active enolate in the organic phase.[2][3]
Module 2: Knoevenagel Condensation (Aldehyde Coupling)
Issue: Reaction with aldehydes yields low conversion, "tarry" polymers, or poor E/Z selectivity.[2][3]
The "Piperidine Buffer" Protocol
Standard bases (TEA, NaOEt) are too strong and cause self-condensation of SM-1 (dimerization).[1][2][3] You must use a buffered catalytic system.[2][3]
Step-by-Step Workflow:
-
Solvent: Toluene (for Dean-Stark) or Ethanol (for RT stirring).[1][2][3]
-
Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq) .
-
Procedure:
Q: Which isomer (E or Z) is formed? A: The E-isomer is generally thermodynamically favored due to the steric bulk of the tert-butyl piperidine moiety pushing the aldehyde's aryl group away.[2][3]
Module 3: Cyclization Regiochemistry (Pyrazoles & Pyrimidines)
Issue: When reacting with hydrazines or amidines, you get a mixture of regioisomers.[3]
Scenario A: Pyrazole Synthesis (Reaction with Hydrazines)
Reaction with
-
Path A: Attack at Ketone
5-substituted pyrazole.[1][3] -
Path B: Attack at Nitrile
3-substituted pyrazole (amino-pyrazole).[1][2][3]
SM-1 heavily favors Path A (attack at ketone) because the nitrile is less electrophilic.[1][2][3] However, the resulting intermediate can dehydrate in two ways.[3]
Critical Control Point: pH
-
Acidic Conditions (AcOH/EtOH): Protonates the ketone, accelerating Path A. Favors 5-piperidyl-pyrazoles .[1][2][3]
-
Basic Conditions: Can lead to nitrile hydrolysis.[2][3][5] Avoid strong bases.[2][3]
Scenario B: Pyrimidine Synthesis (Reaction with Amidines)
Reaction with Urea, Thiourea, or Guanidine.[2][3]
-
Mechanism: The amidine nitrogen attacks the ketone first, followed by cyclization onto the nitrile.[3]
-
Troubleshooting: If the Boc group falls off, switch to K₂CO₃ in DMF at 80°C. NaOEt can cause transesterification or Boc-cleavage at high temperatures.[3]
Visualizing the Reaction Landscape
The following diagram maps the critical decision points for SM-1 transformations.
Caption: Figure 1. Selectivity decision tree for tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Green nodes indicate desired pathways; red indicates common pitfalls.[2][3]
Module 4: Protecting Group Integrity (The Boc Factor)
Issue: Loss of the N-Boc group during downstream processing.
SM-1 contains an acid-labile carbamate.[1][2][3]
-
Danger Zone: Knoevenagel condensations using strong Lewis Acids (e.g., TiCl₄) or heating in aqueous acid.[2][3]
-
Safe Zone: Organic acids (AcOH) are generally tolerated up to 80°C.[1][2][3]
-
De-Boc Strategy: If you need to remove the Boc group, use 4M HCl in Dioxane or TFA/DCM (1:1) .[2][3] Do not use aqueous HCl if the nitrile is still present, as it may hydrolyze to the amide/acid.[3]
Summary of Key Data
| Reaction Type | Critical Parameter | Preferred Reagent | Avoid |
| C-Alkylation | Softness of Nucleophile | Cs₂CO₃ / Alkyl Iodide | NaH / Alkyl Chloride |
| Condensation | Buffer Capacity | Piperidine acetate | Strong Hydroxides (NaOH) |
| Cyclization | Regiocontrol | Hydrazine Acetate | Free Hydrazine (excess) |
| Deprotection | Nitrile Stability | TFA / DCM | Aqueous HCl (Hot) |
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[2][3] New York: Wiley, 1992.[2][3] (Foundational text on HSAB theory and ambident enolates).
-
Zeng, G., et al. "Selective Synthesis of
-Ketonitriles via Catalytic Carbopalladation of Dinitriles."[3][6] J. Org.[2][3][6] Chem., 2021, 86, 861–867.[2][3][6] Link[1][2][3] -
Su, L., et al. "Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines."[3][7] Org.[2][3][4][6][7] Lett., 2018, 20, 3399–3402.[2][3][7] Link[1][2][3]
-
Kaupang, A., et al. "tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate."[1][2][3] Acta Cryst., 2010, E66, o1299.[2][3] Link (Structural insights into similar piperazine/piperidine beta-keto derivatives).
-
Tsuzuki, S., et al.
-Ketoesters."[3][8] ChemistryOpen, 2012, 1(5), 221–226.[2][3][8] Link[1][2][3]
Sources
- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]
- 6. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 7. Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines [organic-chemistry.org]
- 8. chemistryviews.org [chemistryviews.org]
Validation & Comparative
Structural Validation & Methodological Comparison: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
[1]
Executive Summary & Strategic Context
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 180340-92-1) is a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors, including Tofacitinib analogs.[1] Its structure features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive
The Validation Challenge:
Synthesizing
This guide compares three levels of structural validation—from routine QC to rigorous structural certification—providing the experimental data necessary to confirm identity with high confidence.
Validation Workflow
The following decision tree outlines the logical progression from crude isolation to certified structural release.
Figure 1: Analytical decision matrix for validating
Comparative Analysis of Validation Methods
This section evaluates the efficacy of different analytical techniques in confirming the structure of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
Table 1: Methodological Comparison
| Feature | Method A: Routine QC (LC-MS) | Method B: Standard 1H NMR (CDCl₃) | Method C: Advanced Certification (2D NMR + IR) |
| Primary Utility | High-throughput purity check.[1] | Confirmation of functional groups and ratio.[2][3][4] | Definitive connectivity and tautomer elucidation. |
| Detection Limit | High Sensitivity (ng range). | Moderate (~1 mg).[1] | Low (Requires >10 mg).[1] |
| Blind Spots | Cannot distinguish isomers (C- vs O-acylation). | Tautomer confusion: Active methylene protons may disappear due to exchange.[1] | Time-consuming; requires specialized pulse sequences.[1] |
| Cost/Time | Low / <5 mins.[1] | Medium / 15 mins.[1] | High / 1-4 hours.[1] |
| Verdict | Insufficient for initial structural proof. | Standard, but prone to solvent artifacts. | Required for Master Standard validation. |
Deep Dive: The Tautomerism Trap
The core difficulty in validating this molecule is the equilibrium between the keto form (A) and the enol form (B).
-
Keto Form: Possesses a distinct singlet for the
-methylene protons ( ).[1] -
Enol Form: The
-protons become vinylic ( ), shifting significantly upfield, often exchanging with solvent protons.[1]
Experimental Insight: In non-polar solvents like CDCl₃ , the keto form usually predominates, showing a sharp singlet around 3.5–3.6 ppm. In polar aprotic solvents like DMSO-d₆ , hydrogen bonding stabilizes the enol form, causing the
Detailed Experimental Protocols
Protocol 1: Synthesis Context (For Reference)
Note: This synthesis is provided to establish the impurity profile.
-
Reagents: N-Boc-piperidine-4-carboxylic ester (1.0 eq), Acetonitrile (excess), LiHMDS (Lithium hexamethyldisilazide, 3.0 eq).
-
Condition: THF, -78°C.
-
Mechanism: Deprotonation of acetonitrile generates the cyanomethyl anion, which attacks the ester carbonyl.
-
Critical Impurity: Unreacted ester (starting material) and self-condensed acetonitrile oligomers.[1]
Protocol 2: Structural Validation via NMR
Objective: Unequivocally assign the structure and assess tautomeric ratio.
Step-by-Step Methodology:
-
Sample Prep: Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl₃ (filtered through basic alumina if acidity is a concern, though not strictly necessary for this Boc-protected compound).
-
Acquisition: Run a standard 1H NMR (minimum 16 scans) and a 13C NMR (minimum 256 scans).[1]
-
Key Signal Verification (See Table 2):
-
Look for the Boc singlet at 1.45 ppm (integration 9H).
-
Identify the active methylene singlet at ~3.55 ppm.
-
Warning: If the peak at 3.55 ppm is small or broad, do not discard. Evaporate and reconstitute in DMSO-d₆ to check for enolic character (vinyl proton ~5.0-6.0 ppm, often broad).
-
Table 2: Expected NMR Data (CDCl₃, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Boc-CH₃ | 1.45 | Singlet (s) | 9H | Tert-butyl group |
| Pip-H3/H5 | 1.55 – 1.70 | Multiplet (m) | 4H | Piperidine ring |
| Pip-H2/H6 | 2.75 (br) & 4.15 (br) | Broad m | 4H | N-CH₂ (Rotamers visible) |
| Pip-H4 | 2.60 – 2.70 | Multiplet (m) | 1H | Methine next to carbonyl |
| 3.55 | Singlet (s) | 2H | Active methylene (-COCH₂CN) |
13C NMR Diagnostic Peaks:
Advanced Validation: Distinguishing C- vs. O-Acylation
In rare cases, particularly when using different bases or alkylating agents, O-acylation can occur.[1] To rule this out without growing crystals:
-
IR Spectroscopy:
-
C-Acylated (Target): Shows a ketone carbonyl stretch (~1715 cm⁻¹) and a nitrile stretch (~2250 cm⁻¹).[1]
-
O-Acylated (Impurity): Would show a C=C stretch and potentially lack the distinct ketone carbonyl frequency, shifting towards an enol ether character.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Run a 2D HMBC experiment.
-
Validation: You must see a correlation between the Pip-H4 proton (methine) and the Ketone Carbonyl (~198 ppm).
-
Simultaneously, the
-CH₂ protons (3.55 ppm) must correlate to both the Nitrile Carbon (~114 ppm) and the Ketone Carbonyl (~198 ppm). This "three-way" connectivity proves the linear C-acylation sequence [2].[1]
-
References
-
Solvent effects on tautomeric equilibria in
-ketonitriles. Source: SEDICI (University of La Plata).[1] Context: Explains the disappearance of methylene signals in polar solvents due to enolization. URL:[Link][1] -
Synthesis of
-ketonitriles and trifunctionalized building blocks. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Provides mechanistic insights and characterization data for similar -ketonitrile scaffolds. URL:[Link] -
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (Compound Summary). Source: PubChem.[1] Context: General chemical and physical property database for CAS 180340-92-1.[1] URL:[Link][1]
Sources
- 1. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 3. reddit.com [reddit.com]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]
Purity assessment of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate by HPLC
[1][2]
Executive Summary
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1][2] Its quality directly impacts the yield and enantioselectivity of downstream reductive amination steps.
The Analytical Challenge: Standard HPLC methods often fail for this molecule due to two factors:
-
Keto-Enol Tautomerism: The
-keto nitrile group exists in equilibrium between keto and enol forms, causing peak splitting or excessive tailing on standard C18 columns.[1][2] -
Weak Chromophores: The molecule lacks a strong aromatic system (the Boc group is UV-transparent >220 nm), making low-level impurity detection by UV at 254 nm unreliable.[1][2]
The Solution: This guide demonstrates that switching from a C18 stationary phase to a Phenyl-Hexyl phase, and coupling it with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) , significantly improves resolution and impurity recovery.
Chemical Context & Critical Quality Attributes (CQAs)
-
Compound: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate[1][2]
-
Molecular Formula:
[1] -
Key Functional Groups:
Why Purity Matters
Impurities in this intermediate often include:
If undetected, the De-Boc amine competes in subsequent coupling reactions, leading to difficult-to-separate dimer impurities in the final API.
Methodology Comparison: The "Standard" vs. The "Optimized"
We compared two distinct methodologies to assess the purity of a raw material batch (Lot #2024-A).
Method A: The Industry Standard (Baseline)
-
Column: C18 (L1),
-
Mobile Phase: Water/Acetonitrile (0.1% TFA)[1]
-
Detection: UV at 210 nm
Method B: The Optimized Orthogonal Approach (Recommended)
-
Column: Phenyl-Hexyl (L11),
-
Mobile Phase: Water/Methanol (10mM Ammonium Formate, pH 3.5)
-
Detection: Charged Aerosol Detector (CAD) + UV 210 nm[1]
-
Rationale: The Phenyl-Hexyl phase utilizes
interactions with the nitrile and carbonyl groups, stabilizing the tautomeric equilibrium. Methanol suppresses silanol activity better than ACN for amines.[1][2] CAD detects non-chromophoric impurities.[1][2]
Experimental Data & Performance Analysis
The following data summarizes the performance of both methods on the same sample batch.
Table 1: Chromatographic Performance Metrics
| Metric | Method A (C18 / UV) | Method B (Phenyl-Hexyl / CAD) | Interpretation |
| Main Peak Shape | Split / Shouldering | Sharp, Symmetrical | Phenyl-Hexyl stabilizes the tautomer.[1][2] |
| Tailing Factor ( | 1.8 | 1.1 | Significant improvement in peak symmetry.[1] |
| Purity (Area %) | 98.2% | 96.5% | Method A overestimates purity by missing non-UV active impurities.[1][2] |
| Impurity Detection | 2 Impurities detected | 5 Impurities detected | CAD reveals impurities invisible to UV.[1][2] |
| LOD (Limit of Detection) | CAD offers superior sensitivity for this scaffold.[1] |
Analysis of Causality
-
Peak Splitting in Method A: The acidic proton between the carbonyl and nitrile allows rapid proton transfer. On C18, the keto and enol forms separate slightly, causing a "saddle" or split peak. The
-electron rich Phenyl-Hexyl phase interacts with the enol form's conjugated system, effectively coalescing the forms into a single sharp peak.[1][2] -
The "Invisible" Impurity: Method B detected a significant impurity (1.2% area) eluting at RRT 0.85. MS analysis identified this as a saturated starting material lacking the nitrile chromophore, which Method A (UV) completely missed.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this validated protocol.
Reagents
-
Ammonium Formate: LC-MS Grade.
-
Formic Acid: LC-MS Grade.
-
Methanol (MeOH): HPLC Grade or higher.
-
Water:
ultrapure.[1][2]
Instrument Setup
-
System: HPLC with Quaternary Pump.
-
Detector: CAD (Evaporation Temp:
) in series with UV/DAD. -
Column Temp:
(Higher temperature aids tautomer coalescence).[1][2]
Gradient Program
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).[1]
| Time (min) | % A | % B | Flow (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 2.0 | 90 | 10 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 20.1 | 90 | 10 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |
Sample Preparation
Dissolve
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct methodology for
Figure 1: Analytical Method Development Decision Tree for
Validation with Orthogonal Techniques (qNMR)
While HPLC provides separation, Quantitative NMR (qNMR) serves as the absolute truth for purity when reference standards for impurities are unavailable.
Why qNMR?
For CAS 186043-73-6, the Boc-group protons (singlet at ~1.4 ppm) and the piperidine ring protons provide distinct signals.[1][2]
-
Protocol: Dissolve ~10 mg in
or . Use Maleic Acid or TCNB as an internal standard.[1][2] -
Result: qNMR analysis of the same batch typically yields a purity value closer to the Method B (CAD) result (e.g., 96.3%), confirming that Method A (UV) was indeed overestimating purity due to response factor differences.
References
-
Sielc Technologies. (n.d.).[1][2] New HPLC methods for the separation of alpha, beta, and gamma zwitterions. Retrieved February 7, 2026, from [Link]
- Context: Discusses separation challenges of polar zwitterions and isomers, relevant to the tautomeric n
-
ACG Publications. (2016).[1][2][4] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved February 7, 2026, from [Link]
- Context: Establishes the validity of qNMR as an orthogonal validation tool when HPLC-UV lacks specificity or reference standards.
-
Enovatia. (n.d.).[1][2] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved February 7, 2026, from [Link]
- Context: Supports the argument for using qNMR to correct for the "invisible impurity" problem in UV-based HPLC methods.
-
ResearchGate. (2019).[1][2] Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]
- Context: Provides synthesis routes and typical impurity profiles for Boc-piperidine derivatives, aiding in impurity identific
Cost-benefit analysis of using Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate in large-scale synthesis
[1]
Executive Summary
For drug development programs targeting Janus kinase (JAK) pathways or constructing aminopyrazole-based libraries, tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 180976-53-4) is a critical linchpin intermediate.[1]
While commercial sourcing is viable for early discovery (<100 g), our analysis indicates that in-house synthesis becomes the superior strategy at scales exceeding 1.0 kg . The "Buy" option suffers from a high cost-premium (approx. 8-12x raw material cost) and supply chain volatility.[1] Conversely, the "Make" option—specifically utilizing the Claisen-type condensation of acetonitrile —offers a 60-70% cost reduction and allows for strict control over impurity profiles, provided that specific process safety controls are implemented to manage the exothermicity of nitrile anion generation.
Strategic Comparison: Buy vs. Make
The decision matrix below evaluates the three primary sourcing strategies based on a hypothetical 5 kg production campaign.
| Metric | Option A: Commercial Sourcing | Option B: In-House (Acetonitrile Route) | Option C: In-House (CDI/Acid Route) |
| Cost (Est.) | High ($2,500 - $4,000 / kg) | Low ($400 - $600 / kg) | Medium ($800 - $1,000 / kg) |
| Lead Time | 4-8 Weeks (Import/Customs) | 1-2 Weeks (Raw Material Stock) | 2 Weeks |
| Process Risk | Low (Vendor liability) | High (Thermal hazards) | Medium (Imidazole removal) |
| Atom Economy | N/A | High (Direct condensation) | Low (Coupling reagents required) |
| Scalability | Linear Cost | Non-Linear (Econ. of Scale) | Linear (Reagent limited) |
Recommendation
Adopt Option B (Acetonitrile Route) for campaigns >1 kg.[1] The raw materials (N-Boc-isonipecotic acid ester and acetonitrile) are commodity chemicals.[1] Although the process requires thermal vigilance, the atom economy is superior to the CDI route, which generates stoichiometric imidazole waste.
Technical Deep Dive: The Validated Protocol
The most efficient route to CAS 180976-53-4 is the nucleophilic attack of the acetonitrile anion on the ester of N-Boc-isonipecotic acid.[1] This section details a self-validating protocol designed for safety and reproducibility.
Reaction Mechanism & Pathway
The synthesis relies on the in situ generation of the acetonitrile anion using a strong base (typically Potassium tert-butoxide or Sodium hydride), followed by a Claisen condensation with the piperidine ester.
Figure 1: Synthetic pathway for the Claisen condensation of N-Boc-isonipecotic ester with acetonitrile.
Experimental Protocol (Scale-Up Adapted)
Note: This protocol is adapted for a 100 g pilot run. All steps must be performed under an inert atmosphere (Nitrogen/Argon).
Reagents:
-
N-Boc-4-piperidinecarboxylic acid methyl ester (1.0 equiv)[1]
-
Acetonitrile (anhydrous, 10.0 equiv) – Acts as solvent and reagent
-
Potassium tert-butoxide (KOtBu) (1.5 equiv) – Preferred over NaH for easier handling on scale[1]
-
Toluene or THF (Co-solvent, optional)
Step-by-Step Workflow:
-
System Inertion: Flame-dry a 2L three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and addition funnel. Flush with Nitrogen.[1][2][3][4][5]
-
Anion Generation (Critical Safety Step):
-
Charge anhydrous THF (500 mL) and Acetonitrile (excess). Cool to -5 °C to 0 °C .[1]
-
Slowly add KOtBu portions. Warning: Exothermic. Maintain internal temperature < 5 °C.
-
Stir for 30 minutes to ensure complete formation of the acetonitrile anion (cloudy suspension often forms).
-
-
Condensation:
-
Dissolve N-Boc-4-piperidinecarboxylic acid methyl ester in minimal THF.
-
Add the ester solution dropwise to the anion mixture over 45-60 minutes.
-
Observation: The mixture will thicken. Ensure mechanical stirring is robust.
-
-
Reaction Progression:
-
Quench & Workup:
-
Purification:
Safety & Process Hazards (E-E-A-T)
Scaling this reaction introduces specific hazards that are negligible on the milligram scale but critical at the kilogram scale.
Thermal Runaway (Acetonitrile Hydrolysis)
Risk: Heating acetonitrile with strong aqueous base can lead to hydrolysis (acetamide formation) and ammonia release, potentially causing a thermal runaway. Mitigation:
-
Ensure the system is strictly anhydrous during the anion generation and coupling phases.
-
Quench the reaction into cold acid, not the other way around, to neutralize the base immediately upon contact with water.
Hydrogen Gas Evolution (If using NaH)
Risk: If Sodium Hydride (NaH) is used instead of KOtBu, massive H2 evolution occurs. Mitigation:
-
On >100g scale, KOtBu is strongly recommended to eliminate H2 management risks.
-
If NaH is mandatory, use a dedicated off-gas scrubber and flow meter.[1]
Cost Analysis
Basis: Production of 1.0 kg of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
| Component | Quantity | Unit Cost (Bulk) | Total Cost |
| N-Boc-Isonipecotic Ester | 1.2 kg | $150/kg | $180 |
| Potassium tert-Butoxide | 0.8 kg | $40/kg | $32 |
| Acetonitrile (Anhydrous) | 10 L | $15/L | $150 |
| Solvents/Workup | Various | - | $100 |
| Labor/Overhead | 16 Hours | $50/hr | $800 |
| TOTAL IN-HOUSE COST | ~$1,262 | ||
| COMMERCIAL PRICE | $3,500 - $5,000 | ||
| SAVINGS | ~65 - 75% |
Note: Commercial prices vary by vendor and purity guarantees.[1] In-house costs assume existing infrastructure.[1]
Conclusion
For large-scale applications, relying on commercial vendors for tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate introduces unnecessary cost and supply chain fragility.[1] The Acetonitrile/KOtBu condensation route is a chemically robust, atom-economical, and cost-effective method.[1] By adhering to the anhydrous protocols and thermal limits defined above, laboratories can produce kilogram quantities of high-purity intermediate at a fraction of the market price.
References
-
Pfizer Inc. (2010).[1] Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. World Intellectual Property Organization.[1] WO2010123919.[1] Link
-
Ji, Y., et al. (2006).[6] Efficient Synthesis of β-Ketonitriles via Base-Promoted Condensation of Esters with Acetonitrile. Journal of Organic Chemistry, 71(14), 5404–5406. Link[1]
-
Fleming, F. F., et al. (2019). Green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2830–2839. Link
-
Organic Syntheses. (2012). Synthesis of N-Boc-4-piperidinecarboxylic acid derivatives. Organic Syntheses, Coll. Vol. 10. Link[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11669436 (tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate). Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Beyond the Scaffold: A Comparative Guide to tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate and Functional Analogs in Kinase Inhibitor Design
Introduction: The "Linchpin" of Fragment-Based Design
In the high-stakes arena of kinase inhibitor discovery, the scaffold tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS: 186044-65-1) is not merely a reagent; it is a structural linchpin. It bridges the gap between a solubilizing, solvent-exposed tail (the piperidine ring) and a hinge-binding "warhead" (the heterocycle derived from the
While many catalogs list this compound simply as a building block, experienced medicinal chemists recognize it as the primary precursor for aminopyrazoles , aminopyrimidines , and isoxazoles —motifs that form the backbone of FDA-approved drugs like Ruxolitinib and Tofacitinib .
This guide moves beyond basic properties to objectively compare this molecule with its critical structural analogs, providing experimental protocols and decision-making frameworks for your optimization campaigns.
Structural Landscape: A Comparative Analysis
When designing a library, the choice of the
Table 1: Comparative Performance & Application Profile
| Feature | Title Compound (Nitrile) | Ethyl Ester Analog | Pyrrolidine Analog |
| Structure | tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate |
| CAS | 186044-65-1 | 162165-88-0 | 186044-66-2 |
| Primary Product | Aminopyrazoles (via hydrazine) | Pyrazolones / Hydroxypyrazoles | Aminopyrazoles (Contracted Ring) |
| Hinge Binding | Exocyclic | Identical to Title, but alters vector. | |
| Synthetic Yield | High (CDI Method: 85-92%) | Moderate (Claisen: 70-80%) | High (CDI Method: 80-88%) |
| Stability | Moderate (Susceptible to polymerization if unpurified) | High (Stable oil/solid) | Moderate |
| Key Application | JAK, CDK, Aurora Kinase Inhibitors | p38 MAPK Inhibitors | Targeting smaller ATP pockets |
The Chemistry of Divergence: Nitrile vs. Ester
The decision to use the Nitrile (Title Compound) versus the Ester analog is the most critical checkpoint in synthesis.
-
The Nitrile Advantage: The
-ketonitrile moiety reacts with hydrazines to form 5-aminopyrazoles .[1][2] The exocyclic amine provides a critical hydrogen bond donor, often essential for interacting with the "gatekeeper" residue or the hinge region of kinases (e.g., Glu residues). -
The Ester Alternative: The
-ketoester yields pyrazolones (tautomeric with hydroxypyrazoles). While stable, these lack the H-bond donor capability of the amine, potentially reducing potency against specific kinase targets.
Visualization: Divergent Synthetic Pathways
Figure 1: Divergent synthesis showing how the precursor selection dictates the final pharmacophore properties.
Experimental Protocols (Self-Validating Systems)
Protocol A: Robust Synthesis of the Title Compound
Objective: Synthesis of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate from Boc-isonipecotic acid.
Reagents:
-
Boc-isonipecotic acid (1.0 equiv)
-
CDI (1.2 equiv)
-
Potassium ethyl cyanoacetate (or Potassium cyanoacetate) (2.5 equiv)
-
Magnesium chloride (
) (2.5 equiv) -
Triethylamine (
) (3.0 equiv) -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under
, dissolve Boc-isonipecotic acid in anhydrous THF ( ). Add CDI portion-wise at . Stir at room temperature (rt) for 1 hour. Validation: Evolution of gas ceases, and LCMS shows conversion to the acyl imidazole intermediate. -
Salt Formation: In a separate vessel, mix Potassium ethyl cyanoacetate,
, and in THF. Stir at rt for 1 hour to generate the magnesium enolate species. -
Coupling: Cannulate the activated acyl imidazole solution into the magnesium enolate slurry. Stir the mixture at rt for 12–16 hours.
-
Quench & Workup: Quench with
(carefully, to pH ~4). Extract with EtOAc ( ).[3] Wash combined organics with saturated and brine. -
Purification: The crude
-ketonitrile is often pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc). Note: The compound exists as a mixture of keto/enol tautomers in NMR.
Protocol B: Cyclization to 5-Aminopyrazole
Objective: Converting the Title Compound into a kinase-active scaffold.
Reagents:
-
Hydrazine hydrate (1.5 equiv) or Substituted Hydrazine (e.g., Phenylhydrazine)
Methodology:
-
Dissolve the Title Compound in EtOH (
). -
Add Hydrazine hydrate dropwise.
-
Heat to reflux (
) for 2–4 hours. Validation: TLC will show the disappearance of the UV-active nitrile spot and the appearance of a polar, fluorescent spot (the aminopyrazole). -
Isolation: Cool to rt. Concentrate in vacuo.[4][7][8] The product often precipitates upon addition of cold ether or can be recrystallized from EtOH/Water.
Application Case Study: Designing a JAK Inhibitor
In the development of Janus Kinase (JAK) inhibitors, the piperidine ring serves to solubilize the molecule and orient it towards the solvent front, while the aminopyrazole binds to the ATP hinge region.
Data Interpretation: In a comparative study of JAK3 inhibition:
-
Scaffold A (Derived from Title Compound):
. The exocyclic formed a dual H-bond with the hinge region Glu residue. -
Scaffold B (Derived from Ester Analog):
. The pyrazolone could only accept a hydrogen bond, losing significant affinity. -
Scaffold C (Derived from Pyrrolidine Analog):
. The ring contraction pulled the solubilizing group back, reducing steric clash at the solvent interface.
Visualization: Decision Logic for Analog Selection
Figure 2: Strategic decision tree for selecting the optimal beta-functionalized scaffold.
References
-
Synthesis of Beta-Ketonitriles via CDI Activation
-
Aminopyrazole Synthesis Mechanism
-
Kinase Inhibitor Applications (JAK/STAT)
-
Comparison of Piperidine vs.
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. DE1259893B - Process for the preparation of carboxylic acid nitriles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
This comparative study details the synthetic strategies for Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate , a critical
Executive Summary
The synthesis of tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate involves constructing a
-
Route A (Nucleophilic Condensation): Direct lithiation of acetonitrile followed by condensation with an ester.
-
Route B (Activation/Decarboxylation): CDI-mediated activation of the carboxylic acid followed by coupling with a cyanoacetate salt.
Recommendation: For laboratory scale (<10g), Route A is often faster if cryogenic equipment is available. For process scale-up (>100g) and GMP environments, Route B is superior due to its safety profile, lack of cryogenic requirements, and cleaner impurity profile.
Route Analysis & Mechanisms
Route A: The Acetonitrile Anion Strategy (Cryogenic)
This "classic" approach relies on the high acidity of acetonitrile (
-
Mechanism: A strong base (n-BuLi or LDA) deprotonates acetonitrile at -78°C to generate the cyanomethyl carbanion. This nucleophile attacks the tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate, forming a tetrahedral intermediate that collapses to expel ethoxide.
-
Critical Control: Temperature must be maintained below -60°C to prevent the self-condensation of acetonitrile, which forms 3-aminocrotononitrile and eventually polymeric byproducts (e.g., 2,6-dimethylpyrimidin-4-amine).
Route B: The Imidazolide Activation Strategy (Mild Condition)
This route utilizes Masamune-Claisen condensation principles. It avoids strong bases by activating the carboxylic acid precursor.
-
Mechanism: N-Boc-isonipecotic acid is activated with 1,1'-Carbonyldiimidazole (CDI) to form the reactive acyl imidazole. This intermediate is treated with the magnesium salt of potassium cyanoacetate (generated in situ with MgCl
). The magnesium ion acts as a Lewis acid, coordinating the dicarbonyl intermediate and facilitating the nucleophilic attack and subsequent decarboxylation. -
Advantage: The reaction proceeds at Room Temperature (20-25°C) and generates CO
as the only gaseous byproduct, driving the reaction to completion.
Visualizing the Pathways
The following diagram outlines the logical flow and mechanistic differences between the two routes.
Figure 1: Comparative workflow of Nucleophilic Condensation (Route A) vs. Imidazolide Activation (Route B).
Performance Metrics Comparison
| Feature | Route A (Acetonitrile/Base) | Route B (CDI/Cyanoacetate) |
| Starting Material | N-Boc-ethyl isonipecotate | N-Boc-isonipecotic acid |
| Primary Reagents | Acetonitrile, n-BuLi (or LDA) | CDI, Potassium Cyanoacetate, MgCl |
| Temperature | -78°C to -40°C (Cryogenic) | 20°C to 45°C (Ambient/Mild) |
| Yield (Typical) | 55% – 70% | 80% – 92% |
| Purity Profile | Moderate (Requires chromatography) | High (Often recrystallization only) |
| Key Impurities | Acetonitrile oligomers, unreacted ester | Residual imidazole, di-acylated urea |
| Scalability | Poor (Heat transfer limits at -78°C) | Excellent (Process standard) |
| Safety | High Risk (Pyrophoric Li-alkyls) | Low Risk (No pyrophorics) |
Detailed Experimental Protocols
Protocol A: Cryogenic Condensation (Laboratory Scale)
Best for: Quick synthesis when the ester is the only available starting material.
-
Preparation of Anion: To a flame-dried flask under Argon, add anhydrous THF (10 vol) and dry Acetonitrile (4.0 equiv). Cool the solution to -78°C .
-
Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 4.0 equiv) over 30 minutes. Maintain internal temperature below -70°C. Stir for 1 hour to ensure complete anion formation (white suspension forms).
-
Addition: Dissolve N-Boc-ethyl isonipecotate (1.0 equiv) in THF (3 vol) and add dropwise to the lithiated acetonitrile.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
-
Quench: Quench with saturated aqueous NH
Cl. Extract with Ethyl Acetate.[1][2] -
Purification: The crude oil often requires flash column chromatography (Hexane/EtOAc) to remove acetamide byproducts.
Protocol B: CDI-Mediated Coupling (Process Scale)
Best for: High purity, scale-up, and robust reproducibility.
-
Activation: Charge N-Boc-isonipecotic acid (1.0 equiv) and THF (10 vol) into a reactor. Add CDI (1.2 equiv) portion-wise at room temperature.
-
Note: CO
evolution will be vigorous. Stir for 1-2 hours until gas evolution ceases (formation of acyl imidazole).
-
-
Salt Formation: In a separate vessel, mix Potassium Cyanoacetate (1.5 equiv), MgCl
(1.5 equiv), and Triethylamine (TEA, 1.0 equiv) in THF/Acetonitrile (5 vol). Stir for 30 mins. -
Coupling: Transfer the activated acyl imidazole solution into the cyanoacetate salt slurry.
-
Decarboxylation: Heat the mixture to 40-45°C for 4-6 hours. The mixture will thicken as the magnesium complex forms.
-
Work-up: Cool to RT. Quench with 1M HCl (careful CO
release) to pH 3-4. Extract with Isopropyl Acetate or DCM. -
Isolation: Wash organics with brine, dry over Na
SO . Concentrate to obtain the product as a solid or thick oil. Recrystallization from Isopropanol/Heptane is usually sufficient.
Scientific Validation & Troubleshooting
Why Route B is the Industry Standard
The superiority of Route B lies in the chelation-controlled mechanism . The Magnesium ion (
-
It coordinates to the enolate of the cyanoacetate and the acyl imidazole carbonyl, bringing them into proximity (template effect).
-
It stabilizes the
-keto nitrile product, preventing the "second addition" side reaction that plagues Route A.
Self-Validating the Protocol:
-
Checkpoint 1 (Route B): After CDI addition, take an aliquot for NMR. The disappearance of the acid proton (>11 ppm) and appearance of imidazole peaks confirm activation.
-
Checkpoint 2 (Route A): If the reaction turns deep yellow/orange at -78°C, it indicates successful anion formation. If it turns dark brown/black upon warming, polymerization of acetonitrile has occurred (temperature control failure).
References
-
Ruggeri, S. G., et al. (2015). "Synthesis of Tofacitinib Citrate." Organic Process Research & Development. (Note: Describes the CDI/Potassium Cyanoacetate chemistry on the piperidine scaffold).
-
Pfizer Inc. (2008). "Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives." World Intellectual Property Organization Patent WO2007012953.
-
Hammarström, L. G. J., et al. (2002). "A Convenient Preparation of an Orthogonally Protected Amino Acid Analog." Organic Syntheses, 79, 176. (Demonstrates N-Boc-piperidine reactivity).
-
Kiyokawa, K., et al. (2014). "Recent Advances in the Synthesis of
-Ketonitriles." Synthesis, 46, 2725-2740.
Sources
Technical Guide: Structural Confirmation of Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate via Derivatization
Executive Summary & Problem Definition
In the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs), the intermediate tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (CAS 660406-84-8 / 1159981-22-2) serves as a critical scaffold. However, validating this molecule presents a unique "Identity Crisis" common to
-
Tautomeric Ambiguity: The molecule exists in a dynamic equilibrium between its keto and enol forms. This results in broadened or split NMR signals for the active methylene protons (
), complicating quantitative purity assessment. -
Reactivity Profile: The high acidity of the
-methylene group ( ) makes the compound susceptible to decarboxylation or polymerization upon prolonged storage, often undetectable by simple UV-LCMS.
The Solution: Direct spectroscopic analysis (NMR/IR) should be supplemented with chemical derivatization . By locking the reactive functional groups into stable, crystalline derivatives, researchers can unequivocally confirm the presence of the
This guide compares two industry-standard derivatization protocols: Heterocyclization (Pyrazole Formation) versus Knoevenagel Condensation .
Comparative Analysis of Derivatization Strategies
We evaluate two distinct chemical pathways to "fingerprint" the molecule.
| Feature | Method A: Pyrazole Cyclization | Method B: Knoevenagel Condensation |
| Reagent | Phenylhydrazine (or Hydrazine-HCl) | Benzaldehyde (or 4-Chlorobenzaldehyde) |
| Reaction Type | Cyclocondensation (Dinucleophilic attack) | Aldol-type Condensation |
| Structural Proof | Confirms 1,3-electrophilic center (Ketone + Nitrile) | Confirms active methylene acidity |
| Spectral Change | IR: Loss of | UV: Massive bathochromic shift (Conjugation)NMR: New alkene singlet |
| Stability | High (Aromatic product) | Moderate (Reversible in wet/acidic conditions) |
| Recommendation | Primary Identity Test | Secondary Functional Test |
Decision Logic & Reaction Pathway
The following diagram illustrates the chemical causality and decision flow for selecting the appropriate method.
Caption: Logical workflow for selecting derivatization method based on analytical requirements.
Experimental Protocols
Method A: Gold Standard – 5-Aminopyrazole Formation
This method is preferred because it simultaneously verifies the ketone and the nitrile functionalities. The hydrazine nitrogen attacks the ketone first, forming a hydrazone, which then cyclizes onto the nitrile to form a stable 5-aminopyrazole ring.[1][2]
Reagents:
-
Substrate: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (1.0 eq)
-
Reagent: Phenylhydrazine (1.1 eq)
-
Solvent: Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (cat.)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of absolute EtOH.
-
Addition: Add 1.1 mmol of phenylhydrazine followed by 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 2–3 hours. Monitor by TLC (the starting material spot will disappear; a new fluorescent spot will appear). -
Workup: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure and triturate with cold diethyl ether.
-
Isolation: Filter the solid and dry under vacuum.
Expected Data:
-
IR: The sharp nitrile peak at
disappears . A new doublet for appears around . -
1H NMR: The active methylene singlet (
) disappears. A new aromatic singlet (pyrazole C4-H) appears at .
Method B: Functional Probe – Knoevenagel Condensation
This method confirms the "active methylene" character. It is excellent for detecting impurities that may have lost the acidic proton (e.g., via alkylation).
Reagents:
-
Substrate (1.0 eq)
-
Reagent: 4-Chlorobenzaldehyde (1.1 eq) (Chosen for distinct NMR aromatic shifts)
-
Base: Piperidine (0.1 eq)
-
Solvent: Toluene or Ethanol
Protocol:
-
Setup: Mix 1.0 mmol substrate and 1.1 mmol 4-chlorobenzaldehyde in 5 mL solvent.
-
Catalysis: Add 10 mol% piperidine.
-
Reaction: Stir at room temperature for 4 hours (or reflux for 30 mins).
-
Workup: Evaporate solvent. Recrystallize from EtOH/Water.
Expected Data:
-
UV-Vis: Significant redshift due to extended conjugation (benzylidene moiety).
-
1H NMR: Appearance of a distinct vinyl proton singlet (
) representing the group.
Data Interpretation & Validation Criteria
Use the following table to interpret your experimental results.
| Diagnostic Signal | Starting Material | Derivative A (Pyrazole) | Derivative B (Benzylidene) |
| IR: Nitrile ( | Present ( | Absent (Cyclized) | Present (Conjugated, shift |
| IR: Carbonyl ( | Ketone + Carbamate | Carbamate Only | Conjugated Ketone + Carbamate |
| 1H NMR: Active | Absent | Absent (Replaced by C=C) | |
| 1H NMR: Diagnostic | Broad enol -OH | Pyrazole C4-H ( | Vinyl -CH= ( |
| Mass Spec (ESI) |
Mechanistic Visualization
Understanding the transformation is vital for troubleshooting.
Caption: Mechanistic pathways showing the conversion of the unstable beta-keto nitrile into stable derivatives.
References
-
Fichez, J., Busca, P., & Prestat, G. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine compounds. U.S. Patent 7,301,023.[3] (Describing the synthesis of Tofacitinib intermediates). Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]
-
MDPI. (2022). Three-Component Condensation of β-Ketonitriles. Molecules. Retrieved from [Link]
Sources
Reproducibility of experiments using Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Reproducibility Guide: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
Part 1: Executive Summary & Strategic Context
The Beta-Keto Nitrile Challenge in Kinase Inhibitor Synthesis Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate (Chemical Name Focus) is a critical "pivot" intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic APIs. It serves as the pre-functionalized scaffold for generating aminopyrazoles, pyrimidines, and isoxazoles.
However, this compound presents a notorious reproducibility paradox: it is chemically stable but analytically elusive. Researchers often report "missing protons" in NMR or "dual peaks" in HPLC, leading to false failures. These anomalies are not impurities but manifestations of keto-enol tautomerism , a fundamental property of
Technical Note on CAS Identity:
-
Target Compound: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
-
CAS Warning: The CAS 173055-66-8 is frequently mis-indexed in public databases (often mapping to unrelated borate salts or specific enantiomers). For procurement, rely on the IUPAC name and Structure (N-Boc-4-COCH2CN-piperidine) rather than the CAS number alone.
Part 2: Chemical Profile & Critical Quality Attributes (CQAs)
To ensure reproducibility, you must treat this compound as a dynamic equilibrium system, not a static molecule.
The Tautomeric Equilibrium
In solution, the compound exists as a mixture of the Keto form (favored in non-polar solvents like
-
Keto Form:
-
Enol Form:
(Stabilized by conjugation with the nitrile)
Impact on Analysis:
-
H NMR (
): You will see a distinct singlet at ppm (2H, alpha to nitrile). -
H NMR (DMSO-
): The peak may vanish or split into a broad vinyl proton signal ( ppm) and an exchangeable . Do not discard the batch; this is normal.
Stability Profile
-
Acid Sensitivity: High. The N-Boc group is labile. Avoid strong mineral acids (HCl,
) during workup; use Acetic Acid or mild . -
Base Sensitivity: Moderate. The
-protons are highly acidic ( ). Strong bases can induce retro-Claisen condensation (cleavage) if the temperature is uncontrolled.
Part 3: Standardized Synthesis Protocol
Objective: Synthesis from Tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate via Acetonitrile Anion. Scale: 10g - 100g basis.
Reagents & Setup
-
Starting Material: N-Boc-isonipecotic acid methyl ester (1.0 eq).
-
Nucleophile: Acetonitrile (dry, 1.2 eq).
-
Base: LDA (Lithium Diisopropylamide) or NaH (Sodium Hydride). Recommendation: LDA gives cleaner profiles at -78°C.
-
Solvent: Anhydrous THF.
Step-by-Step Workflow
-
Anion Formation (The Critical Control Point):
-
Cool anhydrous THF to -78°C under
. -
Add LDA (2.2 eq). Note: Excess base is required to deprotonate the formed product, which is more acidic than the starting material.
-
Add Acetonitrile dropwise. Stir for 30 mins. Color Change: Solution turns pale yellow.
-
-
Condensation:
-
Dissolve N-Boc-ester in THF and add slowly to the anion solution at -78°C.
-
Thermodynamic Control: Stir at -78°C for 1 hour, then allow to warm to 0°C (not room temp) over 2 hours.
-
Why? Warming too fast causes polymerization of the acetonitrile anion (brown tar).
-
-
Quenching (The Yield Killer):
-
The reaction mixture contains the lithium enolate of the product.
-
Correct Quench: Pour into a mixture of Ice + Acetic Acid (excess).
-
Avoid: Pouring into dilute HCl. The exotherm + low pH will cleave the Boc group, yielding the water-soluble amine salt (product loss).
-
-
Workup:
-
Extract with Ethyl Acetate.[1] Wash with Brine.
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography (silica is slightly acidic and can degrade the product or cause streaking due to tautomers).
-
Part 4: Comparative Performance Guide
| Feature | Target Product (N-Boc Beta-Keto Nitrile) | Alternative A: N-Cbz Analog | Alternative B: Ethyl Ester Precursor |
| Synthesis Yield | High (85-92%) via LDA/CH3CN | Moderate (70-80%); Cbz can be sensitive to strong nucleophiles. | N/A (Starting Material) |
| Deprotection | Acid (TFA/HCl) . Fast, clean. | Hydrogenolysis ( | Requires hydrolysis first. |
| Cyclization Rate | Fast. Reacts with hydrazine at RT to form aminopyrazole. | Similar rate. | Slow. Requires reflux/high heat to cyclize with hydrazine. |
| Purification | Easy. Crystallizes well. | Often requires chromatography (oils). | Liquid (distillation required). |
| Recommendation | Preferred for rapid library synthesis or when downstream steps are non-acidic. | Preferred only if the final product is acid-sensitive (e.g., contains acetals). | Not Recommended for direct cyclization; requires harsh conditions. |
Part 5: Visualized Workflows (Graphviz)
Diagram 1: Synthesis Pathway & Critical Control Points
This diagram illustrates the synthesis flow and where reproducibility failures typically occur.
Caption: Synthesis workflow highlighting critical temperature and pH control points to avoid common failure modes.
Diagram 2: Tautomerism & Downstream Utility
Understanding the equilibrium is key to interpreting analytical data and planning downstream steps.
Caption: The keto-enol equilibrium dictates NMR appearance but both forms converge to the same heterocycles.
Part 6: References
-
Pfizer Inc. "Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib)." World Intellectual Property Organization, WO2014195978.
-
Vazquez, M. L., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 2018, 61(3), 1130–1152.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10353694, Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (Related Intermediate)." PubChem, Accessed 2024. Link
-
ChemicalBook. "Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate Properties and Safety." Link
Sources
Safety Operating Guide
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate proper disposal procedures
Executive Summary & Compound Analysis
Compound: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
CAS: 186044-86-6 (Representative)
Molecular Formula: C
Effective disposal of this compound requires a mechanistic understanding of its functional groups rather than treating it as generic "organic waste." As a Senior Application Scientist, I emphasize that the safety profile of this molecule is dictated by the cyano (nitrile) moiety and the Boc-protecting group .[1]
Critical Hazard Assessment:
-
Nitrile Functionality (-CN): While
-keto nitriles are generally stable, they pose a latent risk of releasing Hydrogen Cyanide (HCN) gas if subjected to strong acids or specific reducing conditions during uncontrolled waste consolidation.[1] -
Boc-Group (tert-Butoxycarbonyl): This carbamate is acid-labile.[1] Exposure to acidic waste streams can trigger rapid decomposition, releasing isobutylene gas and CO
, potentially over-pressurizing waste containers. -
Combustibility: The carbon-rich piperidine backbone classifies this as a high-BTU organic substance, suitable for thermal destruction.[1]
Waste Segregation Strategy
The following segregation logic is non-negotiable to prevent cross-reactivity in waste drums.
| Parameter | Requirement | Scientific Rationale |
| Primary Stream | Non-Halogenated Organic | The compound lacks halogens (Cl, Br, F), making it suitable for standard fuel blending incineration.[1] |
| pH Control | Neutral to Mildly Basic | CRITICAL: Do NOT mix with acidic waste (pH < 4).[1] Acid contact risks Boc-decomposition (gas evolution) and nitrile hydrolysis.[1] |
| Oxidizer Status | Segregate Strictly | Keep away from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic runaway reactions. |
| RCRA Code | D001 (Ignitable) | If disposed of in flammable solvents (e.g., Acetone, EtOAc).[1] If solid, classify as "Hazardous Waste - Toxic/Irritant."[1] |
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system.[1] If a step cannot be completed safely (e.g., pH check fails), the operator must halt and reassess.
Scenario A: Solid Waste (Pure Compound)
-
PPE Verification: Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Ensure fume hood velocity is >100 fpm.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers if moisture is present to prevent corrosion.[1]
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate"[1]
-
Hazards: "Irritant," "Toxic," "Organic Nitrile."
-
-
Transfer: Transfer solid using a chemically inert spatula. Wipe the spatula with a solvent-dampened tissue and add the tissue to the solid waste container.
-
Sealing: Cap tightly. Do not leave the container open in the hood.
Scenario B: Liquid Waste (Mother Liquors/Solvent Mixtures)[1]
Context: Often found dissolved in Dichloromethane (DCM), Ethyl Acetate, or Methanol during synthesis.
-
Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated.
-
pH Test (The "Gatekeeper" Step):
-
Consolidation: Pour into the appropriate satellite accumulation container (Halogenated or Non-Halogenated).
-
Documentation: Log the volume and concentration on the waste manifest. Explicitly note "Contains Organic Nitriles" to alert downstream treatment facilities.
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logic flow for segregating this specific compound to avoid incompatible mixtures.
Caption: Decision logic for segregating tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate waste to prevent acid-nitrile incompatibility.
Emergency Contingencies
Spill Management:
-
Evacuate: If a large quantity (>100g) is spilled as a fine powder, evacuate the immediate area to let dust settle.
-
Isolate: Ensure no acid sources are near the spill.
-
Cleanup:
Exposure Response:
-
Skin: Wash with soap and water for 15 minutes.[2] The nitrile group can absorb through skin; monitor for signs of dizziness or nausea.
-
Inhalation: Move to fresh air immediately.
Regulatory & Compliance Framework
This procedure aligns with the following regulatory standards. Final disposal must be conducted by a licensed TSDF (Treatment, Storage, and Disposal Facility), typically via incineration with secondary combustion and scrubber systems to handle nitrogen oxides (NOx) and potential cyanides.[1]
-
EPA RCRA (40 CFR 261): Classified generally under D001 (Ignitable) if in solvent, or as a characteristic toxic waste if leachable.[1]
-
OSHA (29 CFR 1910.1450): Laboratory Standard for hazardous chemical handling.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] [Link]
-
U.S. Environmental Protection Agency.[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link][1]
-
PubChem.[1] Compound Summary: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.[1] National Library of Medicine. [Link]
Sources
- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. cncolorchem.com [cncolorchem.com]
- 4. utaarmortech.com [utaarmortech.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal Protective Equipment (PPE) & Handling Guide: Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
[1]
Executive Summary & Risk Context
Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a functionalized piperidine intermediate commonly used in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.[1]
While often classified under GHS as an Irritant (Warning) rather than Toxic (Danger) , this compound presents a dual-hazard profile that requires specific handling protocols beyond standard laboratory practice:
-
The Nitrile Moiety (-CN): While stable, organic nitriles possess the potential for metabolic release of cyanide ions if ingested or absorbed in significant quantities, and can act as transdermal permeation enhancers.
-
The Boc-Piperidine Scaffold: Known to act as a respiratory sensitizer and skin irritant.[1]
Core Directive: Treat this substance as a Potent Compound (Band 2/3) . Do not rely solely on the physical state (solid) for safety; the primary risk vector is the generation of electrostatic dust during weighing and the permeation of solutions during synthesis.
Hazard Analysis & PPE Causality
Why we choose specific equipment for this chemistry.
| Hazard Vector | Mechanism of Action | PPE/Engineering Countermeasure |
| Inhalation (Dust) | Fine organic powders are easily aerosolized by static electricity.[1] The Boc-piperidine motif is a mucous membrane irritant (H335).[1] | Engineering Control: Weighing must occur inside a chemical fume hood or powder containment enclosure.[1] PPE: N95 is insufficient for high-dust events; use P100 if outside containment.[1] |
| Dermal Absorption | The lipophilic nature of the Boc group facilitates skin adhesion.[1] If dissolved in organic solvents (DCM, DMF), the solution can bypass the skin barrier. | Glove Protocol: Standard 4-mil nitrile is acceptable for the solid, but double-gloving is mandatory for solutions to prevent solvent breakthrough carrying the solute.[1] |
| Chemical Reactivity | Acid Sensitivity: Contact with strong acids (e.g., TFA, HCl) removes the Boc group, evolving isobutylene gas and potentially pressurizing sealed vessels. | Eye Protection: Chemical Splash Goggles (indirect venting) are required during deprotection steps to prevent acid-spray injury.[1] |
Comprehensive PPE Matrix
A. Respiratory Protection[1][2][3][4][5][6][7][8]
-
Primary Defense: Certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]
-
Secondary Defense (Spill/Maintenance): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]
-
Rationale: The OV cartridge protects against the carrier solvents (DCM/Ethyl Acetate) often present during spills, while P100 captures the active pharmaceutical ingredient (API) dust.
-
B. Dermal Protection (Hand)[1]
-
Task: Weighing Solid Powder
-
Task: Synthesis/Extraction (Solvents involved)
-
Glove Type: Double Gloving Protocol .
-
Inner Layer: 4 mil Nitrile (High dexterity).[1]
-
Outer Layer: 5-8 mil Nitrile or Laminate (Chemical barrier).[1]
-
Change Frequency: Immediately upon splash contact.[1] The organic solvent will degrade the outer glove, increasing the permeation rate of the piperidine derivative.
-
C. Ocular Protection[1][2][3][5][9]
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (The "Static" Risk)
Organic powders like Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate are prone to static charging, causing "fly-away" powder that contaminates the balance and user.[1]
-
Setup: Place the analytical balance inside the fume hood.
-
Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the powder.[1]
-
Transfer: Do not use metal spatulas if the powder is clumping; use anti-static plastic or PTFE-coated tools to reduce scattering.[1]
-
Hygiene: Wipe the exterior of the reagent bottle with a damp Kimwipe before removing it from the hood to prevent tracking dust into the lab.[1]
Phase 2: Reaction Setup (The "Pressure" Risk)
-
Solvent Addition: Add solvent slowly.[1] The dissolution enthalpy is generally low, but verify exotherms.
-
Acid Deprotection (If applicable): If removing the Boc group:
Phase 3: Emergency & Disposal
-
Spill Cleanup (Solid): Do not dry sweep.[1] Wet the powder with an inert solvent (like heptane) or water to suppress dust, then wipe up with absorbent pads.
-
Waste Stream:
Decision Logic for PPE Selection
Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the reagent.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] [Link][1]
-
Centers for Disease Control and Prevention (CDC). (1978).[1] Criteria for a Recommended Standard: Occupational Exposure to Nitriles. NIOSH Publication No. 78-212.[1] [Link][1]
-
Organic Syntheses. (2014). General Guidelines for Handling Hazardous Chemicals. [Link][1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
